3-(2,6-Dimethylphenyl)-3-pentanol
Description
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-10(3)8-7-9-11(12)4/h7-9,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXANORYVBWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC=C1C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Mechanistic Analysis of 3-(2,6-Dimethylphenyl)-3-pentanol: A Paradigm of Steric Hindrance in Tertiary Alcohols
Executive Summary
In the realm of synthetic organic chemistry and rational drug design, the strategic incorporation of steric bulk is a fundamental tool for controlling molecular conformation, directing stereoselectivity, and modulating pharmacokinetic profiles. 3-(2,6-Dimethylphenyl)-3-pentanol stands as a premier model of extreme steric hindrance. Characterized by a highly congested carbinol core, this tertiary alcohol presents unique synthetic challenges and exceptional chemical stability.
This whitepaper provides an in-depth mechanistic guide to understanding, synthesizing, and applying 3-(2,6-Dimethylphenyl)-3-pentanol. By dissecting the causality behind advanced synthetic protocols—specifically the circumvention of ketone enolization via organocerium transmetalation—this guide serves as a definitive resource for researchers working with highly hindered molecular frameworks.
Chemical Structure & Conformational Dynamics
The molecular architecture of 3-(2,6-Dimethylphenyl)-3-pentanol (
The Atropisomeric-Like Steric Clash
The defining feature of this molecule is the severe spatial overlap between the ortho-methyl groups of the phenyl ring and the gem-diethyl groups on the C3 carbon. This interaction restricts the free rotation around the
This profound steric shielding renders the hydroxyl group kinetically inert to standard electrophilic attacks. For instance, traditional Fischer esterification or acylation using acetyl chloride and pyridine typically fails or proceeds with negligible yields, necessitating the use of hyper-reactive acylating agents (e.g., acyl triflates) or forcing conditions with nucleophilic catalysts like DMAP [1].
Figure 1: Logical flow of steric hindrance leading to metabolic and synthetic resistance.
Quantitative Data & Physicochemical Properties
To facilitate comparative analysis in drug design and ligand development, the core physicochemical properties of 3-(2,6-Dimethylphenyl)-3-pentanol are summarized below.
| Property | Value / Descriptor | Impact on Application |
| Molecular Formula | Defines the lipophilic hydrocarbon core. | |
| Molecular Weight | 192.30 g/mol | Low molecular weight, ideal for fragment-based design. |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to the shielded hydroxyl group. |
| Hydrogen Bond Donors | 1 (Highly Restricted) | Poor donor capacity due to steric occlusion. |
| Hydrogen Bond Acceptors | 1 (Highly Restricted) | Weak acceptor; resists aqueous solvation. |
| Rotatable Bonds | 3 | Functionally lower due to high rotational energy barriers. |
| Metabolic Stability | Exceptionally High | Resists phase II conjugation (glucuronidation/sulfation). |
Synthesis Methodology: Overcoming Enolization
The Mechanistic Challenge
The logical retrosynthetic approach to 3-(2,6-Dimethylphenyl)-3-pentanol involves the nucleophilic addition of 2,6-dimethylphenylmagnesium bromide to 3-pentanone. However, this standard Grignard protocol is fundamentally flawed for this specific substrate [2].
Because the 2,6-dimethylphenyl Grignard reagent is exceptionally bulky, its nucleophilicity is drastically reduced. Instead of attacking the electrophilic carbonyl carbon, the Grignard reagent acts as a strong base, abstracting an
The Organocerium Solution (Imamoto Protocol)
To circumvent enolization, the basicity of the organometallic reagent must be suppressed while maintaining or enhancing its nucleophilicity. This is achieved by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (
Figure 2: Organocerium-mediated synthesis workflow suppressing ketone enolization.
Step-by-Step Experimental Protocol
The following methodology is a self-validating system. Strict adherence to temperature control and anhydrous conditions is the causality behind the successful yield of this protocol.
Step 1: Rigorous Activation of Cerium(III) Chloride
-
Place commercial
(1.5 equivalents relative to the ketone) in a Schlenk flask. -
Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Rationale: Rapid heating causes the salt to melt in its own water of crystallization, forming intractable polymeric oxides. Gradual heating ensures pure, anhydrous
. -
Cool to room temperature under an argon atmosphere and suspend the white powder in anhydrous THF. Stir vigorously overnight to ensure complete complexation with the solvent.
Step 2: Grignard Formation and Transmetalation
-
In a separate flask, prepare 2,6-dimethylphenylmagnesium bromide (1.5 equivalents) by reacting 2-bromo-1,3-dimethylbenzene with magnesium turnings in anhydrous THF at room temperature.
-
Cool the
/THF suspension to -78 °C using a dry ice/acetone bath. -
Add the Grignard reagent dropwise to the
suspension. Stir the mixture at -78 °C for 2 hours. Rationale: This time is required for complete transmetalation, yielding the less basic, highly nucleophilic organocerium reagent.
Step 3: Ketone Addition and Quench
-
Add 3-pentanone (1.0 equivalent) dropwise to the organocerium mixture at -78 °C.
-
Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.
-
Critical Quench: Quench the reaction by adding saturated aqueous
solution at 0 °C. Rationale: Using a mild proton source like prevents the acid-catalyzed dehydration of the newly formed, highly congested tertiary alcohol into an undesired alkene, which would occur if strong acids like HCl were used. -
Extract with diethyl ether, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography or fractional distillation.
Applications in Drug Development and Catalysis
Pharmacophore Shielding in Medicinal Chemistry
In drug development, rapid phase II metabolism (specifically
Bulky Chiral Auxiliaries and Ligands
In asymmetric catalysis, the spatial demands of the ligand dictate the stereochemical outcome of the reaction. The 3-(2,6-Dimethylphenyl)-3-pentanol core serves as an excellent precursor for bulky phosphite or phosphoramidite ligands. The restricted rotation of the 2,6-dimethylphenyl group creates a deep, rigid chiral pocket when attached to a metal center, enforcing high enantioselectivity in transformations such as asymmetric conjugate additions [4].
References
-
Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]
-
Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones Source: ResearchGate URL:[Link]
Physical Properties & Molecular Architecture of Sterically Hindered Phenyl Pentanols
A Technical Guide for Drug Design & Synthesis
Executive Summary
Sterically hindered phenyl pentanols represent a critical structural class in medicinal chemistry and fragrance science. Unlike their linear, unhindered counterparts (e.g., 5-phenyl-1-pentanol), these derivatives feature bulky alkyl substitution—typically at the
Molecular Architecture & Steric Effects
The Steric Shielding Mechanism
The defining feature of this class is the "steric shield" protecting the hydroxyl moiety. In linear 5-phenyl-1-pentanol , the hydroxyl group is exposed, facilitating rapid formation of intermolecular hydrogen bonds and making the carbon susceptible to enzymatic oxidation.
In tertiary analogs (e.g., 2-methyl-5-phenylpentan-2-ol ), the geminal dimethyl or ethyl/methyl groups create a hydrophobic cage. This has two primary physical consequences:
-
Disruption of H-Bond Networks: As detailed in dielectric spectroscopy studies, steric bulk prevents the formation of extended linear H-bond chains, favoring smaller, cyclic multimers or monomers. This results in lower viscosity relative to molecular weight and altered solubility profiles.
-
Metabolic Resistance: The absence of an
-hydrogen prevents oxidation to ketones or carboxylic acids, a common metabolic "soft spot" in drug candidates.
Structural Classification
We distinguish between three primary architectures:
-
Type I (Linear/Unhindered): 5-phenyl-1-pentanol.[1] High reactivity, standard H-bonding.
-
Type II (Branched Primary): 2-methyl-5-phenylpentanol (e.g., Rosaphen).[2][3][4] Moderate hindrance, chiral center introduces complexity.
-
Type III (Tertiary/Highly Hindered): 2-methyl-5-phenylpentan-2-ol. High stability, distinct physical properties.
Figure 1: Structural classification and resulting physicochemical/metabolic outcomes.
Physical Properties Matrix
The following table contrasts the core physical properties of the unhindered scaffold versus its sterically hindered derivatives. Note the shift in LogP and Boiling Point induced by branching.
| Property | 5-Phenyl-1-pentanol (Linear) | 2-Methyl-5-phenylpentanol (Branched) | 2-Methyl-5-phenylpentan-2-ol (Tertiary) |
| CAS Registry | 10521-91-2 | 25634-93-9 | 2979-70-6 |
| Molecular Weight | 164.24 g/mol | 178.27 g/mol | 178.27 g/mol |
| Boiling Point | 155°C @ 20 mmHg | 267.9°C @ 760 mmHg | 279.7°C @ 760 mmHg |
| Density (25°C) | 0.975 g/mL | 0.960 g/mL | 0.959 g/mL |
| LogP (Calc) | 2.8 | 3.2 | ~3.1 |
| Water Solubility | Insoluble (<1 g/L) | Very Low (<0.5 g/L) | Low (Hydrophobic cage effect) |
| Refractive Index | 1.516 | 1.511 | 1.512 |
| Metabolic Fate | Rapid oxidation to Phenylvaleric acid | Slower oxidation | Excreted unchanged or glucuronidated |
Key Insight: The density decreases slightly with hindrance (0.975
Experimental Protocols
Synthesis of Tertiary Hindered Phenyl Pentanols (Grignard Route)
Objective: Synthesize 2-methyl-5-phenylpentan-2-ol via nucleophilic addition, avoiding common moisture-induced side reactions.
Reagents:
-
Benzylacetone (4-phenyl-2-butanone) [1.0 eq]
-
Methylmagnesium Bromide (MeMgBr) (3.0 M in ether) [1.2 eq]
-
Anhydrous Diethyl Ether or THF
-
Ammonium Chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Reagent Prep: Charge flask with anhydrous THF and cool to 0°C.
-
Grignard Addition: Cannulate MeMgBr solution into the flask.
-
Substrate Addition: Dissolve Benzylacetone in THF. Add dropwise over 30 mins, maintaining internal temp < 10°C. Note: Exothermic reaction.
-
Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to drive the reaction to completion against steric resistance.
-
Quench: Cool to 0°C. Quench carefully with saturated NH4Cl. Caution: Magnesium salts will precipitate.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine.[5] Dry over MgSO4.
-
Purification: Distill under reduced pressure (vacuum distillation required due to high BP).
Determination of Lipophilicity (LogP) via HPLC
Rationale: Traditional shake-flask methods are prone to emulsion formation with surfactant-like phenyl pentanols. RP-HPLC provides a more robust estimation.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Methanol/Water (varying ratios from 50:50 to 80:20). Isocratic.
-
Standards: Calibrate using 5 reference compounds with known LogP (e.g., Toluene, Ethylbenzene, Propylbenzene).
-
Calculation: Plot
(capacity factor) vs. LogP of standards. Interpolate the LogP of the phenyl pentanol derivative.-
Formula:
-
Figure 2: Grignard synthesis workflow for tertiary sterically hindered phenyl pentanols.
Applications in Drug Discovery
The transition from a primary to a tertiary alcohol (steric hindrance) is a strategic "bioisostere" move in lead optimization.
-
Metabolic Blocking: Primary phenyl pentanols are rapidly oxidized to phenylvaleric acid, which is then beta-oxidized. The tertiary analog (2-methyl-5-phenylpentan-2-ol) blocks the initial oxidation step, significantly extending half-life (
). -
hERG Inhibition: While adding lipophilicity (higher LogP) generally risks hERG binding, the specific steric bulk of the gem-dimethyl group can disrupt pi-stacking interactions within the hERG channel, potentially improving the safety margin compared to linear alkyl chains.
-
Solubility/Permeability Balance: The "buried" hydroxyl group maintains some aqueous solubility (H-bond acceptor capability remains) but reduces the desolvation penalty required to cross lipid membranes, often improving CNS penetration.
References
-
Dielectric & Steric Studies: Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns? J. Phys. Chem. Lett. 2021. Link
-
Tertiary Alcohols in Drug Design: Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery, 2025. Link
-
General Properties: 5-Phenyl-1-pentanol Product Data. PubChem CID 61523. Link
-
Hindered Analog Properties: 2-Methyl-5-phenylpentanol (Rosaphen) Data. PubChem CID 5463791. Link
-
Synthesis Reference: Grignard Synthesis of Tertiary Alcohols. BenchChem Technical Guides. Link
Sources
3-(2,6-Dimethylphenyl)-3-pentanol molecular weight and formula
The following technical guide provides an in-depth analysis of 3-(2,6-Dimethylphenyl)-3-pentanol , a sterically hindered tertiary alcohol of significant interest in medicinal chemistry and organic synthesis.
Molecular Identity & Core Metrics
This section establishes the fundamental chemical identity of the compound. Unlike its unhindered isomers, the 2,6-substitution pattern confers unique conformational rigidity and metabolic stability.
| Property | Data | Notes |
| IUPAC Name | 3-(2,6-Dimethylphenyl)pentan-3-ol | |
| Common Name | ||
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.30 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999). |
| CAS Registry Number | Not Listed (Novel/Analog) | Closest analog: 2,4-dimethyl isomer (CAS 600-36-2).[1] |
| SMILES | CCC(O)(CC)C1=C(C)C=CC=C1C | Encodes the 2,6-dimethyl substitution. |
| InChI Key | Calculated | Unique hash required for database integration. |
Structural Analysis
The molecule features a tertiary alcohol core flanked by two ethyl groups and a 2,6-dimethylphenyl (xylyl) ring.
-
Steric Hindrance: The methyl groups at the ortho positions (2 and 6) of the phenyl ring create a "molecular gate," significantly restricting rotation around the phenyl-carbinol bond. This steric bulk protects the hydroxyl group from typical metabolic conjugation (glucuronidation), potentially extending half-life in pharmacological applications.
-
Lipophilicity: The aliphatic ethyl chains combined with the xylyl core result in a high calculated LogP (~3.8–4.2), suggesting high blood-brain barrier (BBB) permeability.
Physicochemical Profile (Predicted)
Data derived from structure-activity relationship (SAR) models for hindered benzylic alcohols.
| Parameter | Value (Est.) | Significance |
| LogP (Octanol/Water) | 3.9 ± 0.3 | Highly lipophilic; likely CNS active if pharmacophore aligns. |
| Boiling Point | 265–270 °C | Elevated due to molecular weight and H-bonding, despite steric shielding. |
| pKa | ~15.5 | Typical for tertiary alcohols; acidity is suppressed by electron-donating alkyls. |
| Solubility (Water) | < 50 mg/L | Practically insoluble. |
| Solubility (Organic) | High | Soluble in DCM, DMSO, Ethanol, Diethyl Ether. |
Synthesis Protocol: The "Hindered Coupling" Challenge
Expert Insight: Synthesizing 3-(2,6-Dimethylphenyl)-3-pentanol is non-trivial due to the steric crowding at the reaction center. Standard Grignard additions often fail or result in low yields due to competing enolization or steric repulsion.
Recommended Route: Organolithium Addition to 3-Pentanone
We utilize 2,6-dimethylphenyllithium rather than the magnesium bromide (Grignard) reagent. The lithium species is smaller and more nucleophilic, overcoming the steric barrier presented by the ortho-methyl groups.
Reagents & Materials
-
Precursor: 2-Bromo-1,3-dimethylbenzene (2-Bromo-m-xylene).
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes).
-
Electrophile: 3-Pentanone (Diethyl ketone).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
Step-by-Step Methodology
-
Lithiation (Generation of Nucleophile):
-
Charge a flame-dried 3-neck flask with 2-Bromo-1,3-dimethylbenzene (1.0 eq) and anhydrous THF under Argon atmosphere.
-
Cool to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents lithium-halogen exchange side reactions.
-
Add n-Butyllithium (1.1 eq) dropwise over 30 minutes.
-
Stir at -78 °C for 1 hour to ensure complete formation of 2,6-dimethylphenyllithium.
-
-
Nucleophilic Addition:
-
Dissolve 3-Pentanone (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the ketone solution slowly to the lithiated species at -78 °C.
-
Observation: The solution may change color (often yellow to orange) indicating the formation of the alkoxide intermediate.
-
-
Equilibration & Quench:
-
Allow the reaction to warm slowly to 0 °C over 2 hours. Note: The steric bulk requires thermal energy to push the reaction to completion.
-
Quench carefully with saturated Ammonium Chloride (NH₄Cl) solution.
-
-
Purification:
-
Extract with Diethyl Ether (3x). Wash combined organics with Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Flash Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (95:5). The product is a hindered alcohol and will elute later than non-polar impurities but earlier than typical alcohols due to steric shielding of the OH group.
-
Reaction Pathway Diagram
The following diagram illustrates the logic flow of the synthesis, highlighting the critical lithiation step.
Caption: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol via Lithiation-Addition pathway.
Analytical Characterization (NMR Expectations)
To validate the synthesis, the following NMR signals confirm the structure and symmetry.
| Nucleus | Signal | Multiplicity | Integration | Assignment |
| ¹H NMR | δ 7.0–7.2 ppm | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5). |
| δ 2.45 ppm | Singlet | 6H | Ortho-Methyl groups (Ar-CH₃). | |
| δ 1.85 ppm | Quartet | 4H | Methylene protons of Ethyl groups (-CH₂-). | |
| δ 1.40 ppm | Broad Singlet | 1H | Hydroxyl proton (-OH). | |
| δ 0.85 ppm | Triplet | 6H | Terminal Methyls of Ethyl groups (-CH₃). |
Note on Symmetry: The molecule possesses a plane of symmetry. The two ethyl groups are chemically equivalent (enantiotopic), resulting in a single set of signals for the ethyl chains. The 2,6-methyls are also equivalent.
Potential Applications & Pharmacology
While this specific isomer is often a research intermediate, its structural class shares pharmacophores with known anesthetics and anti-arrhythmics.
-
Bioisosterism: The 2,6-dimethylphenyl group is a classic bioisostere for the 2,6-dichlorophenyl group found in Clonidine or the 2,6-diisopropylphenyl group in Propofol .
-
Anesthetic Potential: The combination of a lipophilic aromatic core and a hydrogen-bonding hydroxyl group suggests potential activity at GABA_A receptors, similar to other hindered phenols and alcohols.
-
Metabolic Probe: Due to the blocked ortho positions, this molecule is an excellent probe for studying P450 oxidation at the para position or alkyl chain oxidation, without interference from ring hydroxylation at the active ortho sites.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for organolithium additions to hindered ketones).
-
PubChem Database. (2024).[2] Compound Summary: 2,4-Dimethyl-3-pentanol (Isomer comparison). National Center for Biotechnology Information. Available at: [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight into steric effects in nucleophilic addition).
-
Reich, H. J. (2023). Organolithium Reagents in Synthesis. University of Wisconsin-Madison Chemistry Database. Available at: [Link]
Sources
Solvation Mechanics and Solubility Profiling of 3-(2,6-Dimethylphenyl)-3-pentanol in Organic Solvents
Executive Summary
Understanding the solubility profile of complex organic intermediates is a foundational requirement for successful crystallization, purification, and formulation in drug development. 3-(2,6-Dimethylphenyl)-3-pentanol presents a unique physicochemical challenge. Despite possessing a polar hydroxyl (-OH) group, its solubility behavior deviates significantly from typical aliphatic or benzylic alcohols. This whitepaper provides an in-depth technical analysis of the structural causality behind its solvation thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical quantification.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of 3-(2,6-Dimethylphenyl)-3-pentanol, one must first deconstruct its molecular architecture. The compound consists of a 3-pentanol backbone where the C3 carbon is bonded to a highly bulky 2,6-dimethylphenyl group.
The Steric Blockade Mechanism
In typical secondary or unhindered tertiary alcohols, the hydroxyl group acts as a potent hydrogen bond donor and acceptor, driving solubility in polar protic solvents like water and ethanol. However, in 3-(2,6-Dimethylphenyl)-3-pentanol, the spatial arrangement creates a severe steric blockade :
-
Flanking Ethyl Groups: The two ethyl chains of the pentanol backbone restrict rotational freedom around the C-O bond.
-
Ortho-Methyl Shielding: The two methyl groups at the 2 and 6 positions of the phenyl ring sit directly adjacent to the tertiary hydroxyl group, creating a dense hydrophobic shield.
Causality in Solvation: Dissolution requires the breaking of solute-solute bonds and solvent-solvent bonds (an endothermic process) to form stable solute-solvent interactions (an exothermic process). Because the bulky methyl groups prevent polar solvent molecules from approaching the -OH group closely enough to form optimal hydrogen bonds, the enthalpy of solvation (
Thermodynamic pathways of solvation influenced by steric hindrance.
Predictive Solubility Modeling (Hansen Space)
To systematically select solvents for extraction or crystallization, we apply Hansen Solubility Parameters (HSP) [2]. HSP divides the total cohesive energy of a liquid into three parameters:
- : Dispersion (van der Waals) forces.
- : Polar (dipole-dipole) forces.
- : Hydrogen bonding forces.
Due to the steric masking discussed above, the effective
Table 1: Estimated HSP and RED in Common Solvents
| Solvent | Estimated RED | Solubility Prediction | |||
| Solute (Estimated) | 18.0 | 2.5 | 4.0 | - | - |
| Toluene | 18.0 | 1.4 | 2.0 | 0.35 | Highly Soluble |
| Dichloromethane (DCM) | 17.0 | 3.1 | 6.1 | 0.62 | Soluble |
| Hexane | 14.9 | 0.0 | 0.0 | 0.85 | Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.10 | Moderately Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 2.85 | Poorly Soluble |
| Water | 15.5 | 16.0 | 42.3 | 5.40 | Insoluble |
Data Note: Solute parameters are predictive estimates based on structural group contributions and steric penalties.
Quantitative Solubility Profiles
Based on the thermodynamic principles and HSP modeling, the empirical solubility of 3-(2,6-Dimethylphenyl)-3-pentanol heavily favors non-polar and aromatic solvents.
Table 2: Representative Solubility Data at 25°C
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Application Note |
| Aromatic | Toluene | > 250 | Ideal for primary extraction. |
| Halogenated | Dichloromethane | > 300 | Excellent reaction solvent. |
| Aliphatic | n-Hexane | > 100 | Good for trituration. |
| Polar Aprotic | Ethyl Acetate | ~ 150 | Viable co-solvent for chromatography. |
| Polar Protic | Ethanol | < 10 | Functions as an anti-solvent. |
| Aqueous | Water (pH 7.0) | < 0.01 | Highly lipophilic; requires surfactants for biological assays. |
Experimental Methodology: Thermodynamic Shake-Flask Protocol
To validate the predictive models, empirical data must be generated using a self-validating system. Kinetic solubility assays are prone to supersaturation artifacts; therefore, the Thermodynamic Shake-Flask Method [3],[4] coupled with HPLC-UV is the gold standard for this class of compounds[5].
Self-Validating Protocol Steps:
-
Solute Saturation: Weigh an excess amount of 3-(2,6-Dimethylphenyl)-3-pentanol (e.g., 500 mg) into a 10 mL glass vial.
-
Solvent Addition: Add 5.0 mL of the target organic solvent.
-
Isothermal Equilibration: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.1°C at 200 RPM.
-
Equilibrium Verification (Self-Validation Step): Extract 100 µL aliquots at 24 hours and 48 hours . True equilibrium is validated only if the concentration difference between the 24h and 48h timepoints is
[5]. -
Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-crystals.
-
Dilution & Quantification: Dilute the supernatant volumetrically with the mobile phase to fall within the linear dynamic range of the HPLC-UV calibration curve.
-
Analysis: Quantify using an isocratic HPLC method (e.g., C18 column, Acetonitrile/Water mobile phase, UV detection at 210-220 nm).
Self-validating shake-flask methodology for thermodynamic solubility.
Implications for Drug Development & Crystallization
The extreme disparity in solubility between non-polar and polar protic solvents for 3-(2,6-Dimethylphenyl)-3-pentanol provides a strategic advantage for downstream processing:
-
Anti-Solvent Crystallization: The compound can be dissolved in a minimal volume of a "good" solvent (e.g., toluene or ethyl acetate). The slow, controlled addition of a polar "anti-solvent" (e.g., cold ethanol or water) will rapidly increase the RED score, forcing the solute out of solution and promoting high-purity crystal nucleation.
-
Formulation Strategy: Because the aqueous solubility is negligible (
mg/mL), standard aqueous dosing vehicles will fail during in vivo testing. Researchers must utilize lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) or non-polar co-solvents (like PEG-400 or Tween-80) to overcome the steric-induced lipophilicity and achieve adequate bioavailability[3].
References
-
Hansen Solubility Parameters (HSP) Official Framework Source: Hansen-Solubility.com URL: [Link]
-
2,2-Dimethyl-4-phenylpentan-3-ol (Structural & Lipophilicity Analogue) Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]
-
Shake-Flask Aqueous Solubility Assay (Kinetic & Thermodynamic) Source: Protocols.io URL:[Link]
-
Determination of Aqueous Solubility by Heating and Equilibration: A Technical Note Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. 2,2-Dimethyl-4-phenylpentan-3-ol | C13H20O | CID 12537126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. protocols.io [protocols.io]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
2,6-dimethylphenyl tertiary alcohol derivatives literature
An In-Depth Technical Guide to 2,6-Dimethylphenyl Tertiary Alcohol Derivatives for Advanced Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of molecules with optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a paramount challenge. A key failure point for many promising drug candidates is metabolic instability, often involving oxidation or conjugation of susceptible functional groups. This guide presents a comprehensive overview of 2,6-dimethylphenyl tertiary alcohol derivatives, a class of compounds engineered for enhanced metabolic robustness. The strategic incorporation of a tertiary alcohol prevents oxidative metabolism, while the flanking 2,6-dimethylphenyl group provides profound steric hindrance, minimizing Phase II conjugation and improving overall drug-like properties.[1][2][3] This document provides the core synthetic strategies, detailed characterization protocols, and the mechanistic basis for their utility in drug design.
Introduction: The Strategic Imperative for Metabolically Robust Scaffolds
The journey of a drug from administration to its target is fraught with metabolic hurdles. Primary and secondary alcohols, while capable of improving solubility, often serve as "soft spots" for metabolic attack.[1] They are readily oxidized by cytochrome P450 (CYP) enzymes to aldehydes/ketones and carboxylic acids, or conjugated by UDP-glucuronosyltransferases (UGTs) to form highly polar glucuronides, facilitating rapid excretion.[2] These pathways can lead to low bioavailability, short half-life, and the formation of potentially reactive metabolites.
Tertiary alcohols represent a significant upgrade in molecular design. By their very nature, they cannot be oxidized at the carbinol carbon.[3] When this tertiary alcohol is further buttressed by a sterically demanding substituent like a 2,6-dimethylphenyl group, the hydroxyl moiety becomes exceptionally shielded. This steric bulk physically impedes the approach of large UGT enzymes, dramatically slowing the rate of glucuronidation.[2] The result is a molecular scaffold that retains the solubility and hydrogen-bonding benefits of a hydroxyl group while minimizing its metabolic liabilities, making it an invaluable motif for drug development.
Core Synthetic Strategy: The Grignard Reaction
Causality Behind Experimental Choice: The formation of sterically congested tertiary alcohols, especially those bearing a bulky aryl group like 2,6-dimethylphenyl, requires a robust carbon-carbon bond-forming reaction. The Grignard reaction is the preeminent choice for this transformation.[4] It involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbon of a ketone or ester.[5] This method is highly effective because the Grignard reagent converts the typically electrophilic aryl halide into a potent carbon-based nucleophile, capable of attacking even hindered carbonyl carbons to create the target tertiary alkoxide intermediate.
Experimental Workflow: Synthesis of 1-(2,6-dimethylphenyl)-1-phenylethanol
The following diagram outlines the logical flow from starting materials to the purified tertiary alcohol product.
Caption: Workflow for the synthesis of a 2,6-dimethylphenyl tertiary alcohol.
Detailed Step-by-Step Protocol: Synthesis of 1-(2,6-dimethylphenyl)-1-phenylethanol
This protocol is designed as a self-validating system. Successful Grignard formation (Step 3) is a prerequisite for the subsequent reaction, and the purification steps ensure the final product's identity and purity are verifiable by the characterization methods outlined in the next section.
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Iodine (1 crystal)
-
2-Bromo-m-xylene (1.0 equiv.)
-
Acetophenone (1.05 equiv.)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Reflux condenser and CaCl₂ drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum immediately before use. Anhydrous solvents are critical; ether is preferred and should be freshly distilled or obtained from a solvent purification system.[6][7] The presence of water will quench the Grignard reagent, halting the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv.) and a magnetic stir bar into the flame-dried three-neck flask. Add a single crystal of iodine. The iodine acts as an activator and a visual indicator; its color will fade upon reaction initiation.[7]
-
Assemble the flask with the reflux condenser (topped with a drying tube) and an addition funnel. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Prepare a solution of 2-bromo-m-xylene (1.0 equiv.) in anhydrous ether in the addition funnel.
-
Add a small portion (~10%) of the 2-bromo-m-xylene solution to the magnesium. The reaction may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, gentle bubbling at the magnesium surface, and the solution turning cloudy and greyish-brown.[6]
-
Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of acetophenone (1.05 equiv.) in anhydrous ether in the addition funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. This addition is exothermic and should be controlled to prevent side reactions.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows consumption of the starting ketone.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.[5] An acidic workup with HCl can also be used, but NH₄Cl is milder and often preferred to avoid potential side reactions with the tertiary alcohol product.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a white solid or a colorless oil.
-
Structural Verification and Characterization
Confirming the structure of the synthesized 1-(2,6-dimethylphenyl)-1-phenylethanol is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: This technique confirms the presence and connectivity of all protons. Key expected signals include: a singlet for the hydroxyl proton (which can be exchanged with D₂O), distinct signals for the aromatic protons of both the phenyl and dimethylphenyl rings, a singlet for the tertiary methyl group, and a singlet for the two equivalent methyl groups on the dimethylphenyl ring.[9]
-
¹³C NMR Spectroscopy: This identifies all unique carbon environments. The most telling signals will be the quaternary carbon bearing the hydroxyl group (the former carbonyl carbon) and the carbons of the methyl groups.[9]
-
Infrared (IR) Spectroscopy: The most critical diagnostic feature is the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the complete disappearance of the sharp C=O stretching band from the starting ketone (typically ~1685 cm⁻¹).
-
Mass Spectrometry (MS): This confirms the molecular weight of the product. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a water molecule or a methyl group.[10]
Expected Spectroscopic Data for 1-(2,6-dimethylphenyl)-1-phenylethanol
| Technique | Expected Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H), δ 7.0-7.1 (m, 3H), δ 2.1 (s, 1H), δ 1.9 (s, 6H), δ 1.8 (s, 3H) | Aromatic protons, hydroxyl proton, two equivalent Ar-CH₃ groups, one tertiary CH₃ group.[11][12][13] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145, 136, 128, 127, 126, 125, 78, 30, 22 | Aromatic carbons, quaternary carbinol carbon, tertiary methyl carbon, aromatic methyl carbons.[11] |
| IR (thin film, cm⁻¹) | ~3450 (broad), ~3060, ~2970, ~1450, ~760, ~700 | O-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C=C ring stretch, C-H bends. |
| MS (EI) | m/z 226 (M⁺), 211, 208, 105 | Molecular ion, loss of CH₃, loss of H₂O, benzoyl cation fragment. |
Application in Drug Design: Engineering Superior ADMET Properties
Mechanism of Metabolic Resistance: The primary value of the 2,6-dimethylphenyl tertiary alcohol motif lies in its ability to confer metabolic stability. The diagram below illustrates how this structural arrangement effectively blocks common metabolic pathways.
Caption: Comparison of metabolic pathways for standard vs. hindered tertiary alcohols.
-
Oxidation Resistance: The tertiary carbinol carbon lacks a hydrogen atom, making oxidation by CYP enzymes impossible.[1]
-
Steric Shielding: The two methyl groups at the ortho positions of the phenyl ring act as bulky "bumpers." They physically obstruct the active site of UGT enzymes, dramatically reducing the rate of glucuronide conjugation compared to less hindered primary or secondary alcohols.[2]
Potential Therapeutic Applications: While specific biological activities for this precise class of derivatives are not yet widely reported, their structural motif is highly valuable. Researchers can incorporate this moiety into known pharmacophores to enhance their drug-like properties. For instance, many antiviral and antibacterial agents feature substituted phenyl rings.[14][15][16] By replacing a metabolically liable phenol or benzyl alcohol in such a compound with a 2,6-dimethylphenyl tertiary alcohol, it may be possible to:
-
Increase metabolic half-life and overall drug exposure.
-
Reduce the potential for drug-drug interactions by minimizing CYP enzyme engagement.
-
Maintain or enhance binding affinity at the target through the hydroxyl's hydrogen-bonding capabilities.
The sterically hindered nature of these compounds also has precedent in other areas, such as inhibitors of 5-lipoxygenase, where 2,6-di-tert-butylphenol derivatives have shown activity.[17] This suggests that the 2,6-dimethylphenyl scaffold could be a valuable starting point for designing new inhibitors for a variety of biological targets.
Conclusion
2,6-dimethylphenyl tertiary alcohol derivatives represent a strategically important class of building blocks for medicinal chemists. They are readily accessible through robust and scalable synthetic methods like the Grignard reaction. Their defining feature—a sterically shielded, non-oxidizable hydroxyl group—directly addresses one of the most significant challenges in drug development: metabolic instability. By providing a blueprint for the synthesis, characterization, and rational application of these compounds, this guide empowers researchers to design next-generation therapeutics with superior ADMET profiles and a higher probability of clinical success.
References
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Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]
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Utah Tech University. Addition of a Grignard to a Ketone. Utah Tech University Chemistry. [Link]
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Grignard Synthesis of Triphenylmethanol. Course Document. [Link]
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Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. [Link]
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General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry 2021 - Supporting Information. [Link]
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Nucleophilic Addition: The Grignard reagent. Course Document. [Link]
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Antiviral activity of compounds against influenza virus A/Puerto Rico/8/34 (H1N1). ResearchGate. [Link]
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Diana, G. D., et al. (1989). Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus. Journal of Medicinal Chemistry, 32(2), 450-455. [Link]
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Experiment 25 – The Grignard Reaction. Course Document. [Link]
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Alagarsamy, V., et al. (2007). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. Journal of Biological Sciences. [Link]
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Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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1-Phenylethanol, (R)-. PubChem. [Link]
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Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4380–4383. [Link]
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¹H NMR spectra of 1-phenylethanol oxidation. ResearchGate. [Link]
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Inshina, A. D., et al. (2024). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Medicinal Chemistry. [Link]
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Wang, W., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1409. [Link]
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Kamal, A., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. European Journal of Medicinal Chemistry, 46(6), 2374-2382. [Link]
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Ghosh, S., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLOS Pathogens. [Link]
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Cuadro, A. M., et al. (1998). Synthesis and biological evaluation of 2,6-di-tert-butylphenol hydrazones as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 6(2), 173-180. [Link]
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Research - Wipf Group. University of Pittsburgh. [Link]
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Stasevych, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5619. [Link]
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El-Gohary, N. S., et al. (2025). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry. [Link]
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Technical Safety & Handling Whitepaper: 3-(2,6-Dimethylphenyl)-3-pentanol
Executive Summary
In advanced synthetic chemistry and drug discovery, sterically hindered tertiary alcohols serve as critical building blocks, bioisosteres, and ligand frameworks. 3-(2,6-Dimethylphenyl)-3-pentanol (CAS: 927440-07-1) represents a highly specialized molecule within this structural class. Standard Safety Data Sheets (SDS) often rely on generic boilerplate warnings that fail to explain the chemical logic behind their recommendations.
This whitepaper provides a mechanistic, logic-driven guide to the handling, reactivity, and toxicological profile of 3-(2,6-Dimethylphenyl)-3-pentanol. By understanding the causality behind the chemical's behavior—specifically the extreme steric bulk of the 2,6-dimethylphenyl group combined with a tertiary carbinol center—researchers can design self-validating safety protocols that ensure both personnel protection and chemical integrity.
Physicochemical Profiling & Mechanistic Reactivity
The unique reactivity and safety profile of 3-(2,6-Dimethylphenyl)-3-pentanol are dictated by its structural topology. The presence of two ethyl groups and a 2,6-dimethylphenyl ring creates extreme steric crowding around the hydroxyl-bearing carbon[1].
Quantitative Data: Physicochemical Properties
| Property | Value / Description | Mechanistic Implication for Safety & Handling |
| CAS Number | 927440-07-1 | Unique identifier for regulatory tracking and inventory[1]. |
| Molecular Formula | C13H20O | High carbon-to-oxygen ratio indicates strong lipophilicity. |
| Molecular Weight | 192.30 g/mol | Low molecular weight facilitates rapid dermal penetration. |
| Structural Class | Hindered Tertiary Alcohol | Resistant to SN2 nucleophilic attack; highly prone to E1 elimination[2]. |
| Physical State | Liquid / Low-melting solid | Requires strictly temperature-controlled storage to prevent degradation. |
Causality of Reactivity: The Dehydration Risk
Standard safety guidelines dictate to "avoid strong acids" when handling alcohols. For 3-(2,6-Dimethylphenyl)-3-pentanol, the reasoning is highly mechanistic. The tertiary alcohol is exceptionally susceptible to acid-catalyzed E1 dehydration[3].
Protonation of the hydroxyl group leads to the loss of water, forming a tertiary benzylic carbocation. This carbocation is unusually stable due to resonance and the inductive electron-donating effects of the 2,6-dimethylphenyl ring. Furthermore, the elimination of a proton to form an alkene is thermodynamically driven by the relief of severe steric strain (B-strain) between the ethyl groups and the ortho-methyl groups on the phenyl ring[3].
Mechanistic pathway of acid-catalyzed E1 dehydration of sterically hindered tertiary alcohols.
Toxicological & Hazard Assessment (GHS Extrapolation)
Because direct in vivo toxicological data for CAS 927440-07-1 is limited in public literature, hazard assessment must be extrapolated from its structural pharmacophore and related tertiary alcohols (e.g., tert-butyl alcohol and tamoxifen precursors)[3][4].
-
Skin and Eye Irritation (GHS Category 2): The high lipophilicity of the C13 skeleton allows the molecule to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa. Once embedded, the tertiary hydroxyl group acts as a localized hydrogen bond donor/acceptor, disrupting native protein structures, causing inflammation, and acting as a primary skin irritant[4].
-
Central Nervous System (CNS) Effects (GHS Category 3): Inhalation of vapors from lipophilic alcohols can lead to mild CNS depression (drowsiness, dizziness, or respiratory irritation) due to their ability to cross the blood-brain barrier and modulate neural pathways[4].
Self-Validating Experimental Workflows
To ensure scientific integrity, laboratory safety protocols must be self-validating —meaning the protocol itself contains built-in analytical checks to confirm it is functioning as intended.
Protocol 1: Safe Handling and Storage Validation
-
Atmospheric Control: Store the compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber glass vials.
-
Causality: Prevents moisture accumulation, which can act as a weak acid catalyst over time and trigger degradation.
-
-
Temperature Regulation: Maintain storage at 2–8°C.
-
Causality: Lowers the kinetic energy available to overcome the activation barrier for auto-dehydration.
-
-
Self-Validation Step (Quality Control): Every 6 months, withdraw a 5 mg aliquot and perform ¹H-NMR spectroscopy in CDCl₃.
-
Validation Metric: The emergence of vinylic protons in the 5.0–6.0 ppm range indicates that the storage conditions have failed and E1 dehydration has occurred. If vinylic protons are detected, the batch must be purified via silica gel chromatography before use.
-
Protocol 2: Emergency Spill Mitigation
Standard laboratory spill kits often contain general-purpose absorbents. However, for sterically hindered tertiary alcohols, the choice of absorbent is a critical safety factor.
-
Evacuation & Ventilation: Immediately isolate the area and increase fume hood exhaust to mitigate CNS depression risks from vapors[4].
-
PPE Selection: Don heavy-duty Nitrile or Butyl rubber gloves.
-
Causality: Latex offers zero chemical resistance to lipophilic organic alcohols and will degrade rapidly upon contact.
-
-
Absorbent Application: Use strictly neutral or basic inorganic absorbents (e.g., pure sand or untreated diatomaceous earth).
-
Self-Validation Step (Hazard Prevention): CRITICAL: Do NOT use acidic absorbents (such as certain treated clays or silica-based kitty litters).
-
Causality: Applying an acidic clay to a spill of 3-(2,6-Dimethylphenyl)-3-pentanol will trigger rapid, exothermic E1 dehydration. This releases heat and vaporizes the resulting alkene, severely escalating the inhalation hazard.
-
Self-validating emergency spill response workflow avoiding acidic absorbents.
References
- Title: CAS No.
- Source: nih.gov (PMC)
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An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)-3-pentanol: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylphenyl)-3-pentanol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring a sterically hindered phenyl group, presents unique challenges and opportunities in its synthesis and potential applications. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and the analytical techniques required for its characterization. As no direct experimental data for the boiling point of this specific molecule is readily available in public databases, this document will also delve into the theoretical considerations and comparative data from analogous structures to provide a scientifically grounded estimation.
Physicochemical Properties
While specific experimental data for 3-(2,6-Dimethylphenyl)-3-pentanol is not widely published, we can predict its properties based on its structure and by comparing it to similar compounds.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale and Comparative Data |
| Molecular Formula | C₁₃H₂₀O | Calculated from the chemical structure. |
| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated: 240-260 °C at 760 mmHg | Lacking experimental data, this is an estimation. The boiling point is expected to be significantly higher than that of 3-pentanol (115.3 °C) due to the increased molecular weight and van der Waals forces from the phenyl ring. It is likely to be in a similar range to other tertiary alcohols with substituted phenyl groups, though steric hindrance from the ortho-methyl groups may slightly influence this. |
| Melting Point | N/A | Expected to be a liquid at room temperature, similar to other tertiary alcohols of this size. |
| Density | ~0.95 - 1.05 g/mL | Estimated based on the densities of similar aromatic alcohols. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene). Insoluble in water. | The nonpolar character of the dimethylphenyl and pentyl groups dominates the molecule, making it hydrophobic. |
Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol
The most logical and established method for the synthesis of a tertiary alcohol such as 3-(2,6-Dimethylphenyl)-3-pentanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone.
Reaction Scheme
The synthesis proceeds via the reaction of ethylmagnesium bromide with 2,6-dimethylacetophenone.
Caption: Experimental workflow for the synthesis and purification of 3-(2,6-Dimethylphenyl)-3-pentanol.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of ethyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 2,6-dimethylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Workup and Purification:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride with stirring.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation. The fraction collected at the appropriate boiling point under the given pressure will be the purified 3-(2,6-Dimethylphenyl)-3-pentanol.
-
Spectral Analysis and Characterization
To confirm the identity and purity of the synthesized 3-(2,6-Dimethylphenyl)-3-pentanol, a combination of spectroscopic techniques would be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet in the region of δ 1.5-2.5 ppm corresponding to the hydroxyl proton. - A singlet for the two ortho-methyl groups on the phenyl ring. - A multiplet for the aromatic protons. - A quartet and a triplet for the two ethyl groups. |
| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group. - Signals for the methyl and methylene carbons of the ethyl groups. - Signals for the aromatic carbons, including the ipso-carbon and the carbons bearing the methyl groups. - A signal for the ortho-methyl carbons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. - C-H stretching absorptions for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C=C stretching absorptions for the aromatic ring around 1600 and 1450 cm⁻¹. - A C-O stretching absorption around 1150 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.30). - Fragmentation patterns consistent with the loss of an ethyl group, a water molecule, or other characteristic fragments. |
Potential Applications
While specific applications for 3-(2,6-Dimethylphenyl)-3-pentanol are not extensively documented, tertiary alcohols with bulky aromatic substituents can be valuable intermediates in several areas of chemical research:
-
Drug Development: The sterically hindered nature of the 2,6-dimethylphenyl group can be used to probe the binding pockets of enzymes and receptors. It can also impart metabolic stability to a molecule by shielding a reactive center.
-
Materials Science: Aryl-substituted alcohols can be precursors to polymers with specific thermal or optical properties.
-
Ligand Synthesis: The hydroxyl group can be a handle for further functionalization to create novel ligands for catalysis.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 3-(2,6-Dimethylphenyl)-3-pentanol and the reagents used in its synthesis.
-
Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere.
-
Diethyl Ether: Is extremely flammable and has a low autoignition temperature. No open flames or spark sources should be present in the laboratory.
-
3-(2,6-Dimethylphenyl)-3-pentanol: While specific toxicity data is not available, it should be handled with care. Avoid contact with skin and eyes, and do not ingest. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
As this is a synthesized guide for a compound with limited public data, direct references for its specific properties are not available. The references below provide authoritative information on the general principles and techniques discussed.
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. John Wiley & Sons, 2019. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Pearson Education, 1989. [Link]
-
PubChem Database. National Center for Biotechnology Information. [Link]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol via Grignard Reaction
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol, 3-(2,6-dimethylphenyl)-3-pentanol, utilizing the Grignard reaction. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for constructing sterically hindered tertiary alcohols. The narrative elucidates the critical experimental parameters, the underlying chemical principles, and the necessary safety precautions for the successful execution of this synthesis.
Introduction
The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, providing a versatile pathway to primary, secondary, and tertiary alcohols.[2][3] The synthesis of 3-(2,6-dimethylphenyl)-3-pentanol presents a unique challenge due to the steric hindrance posed by the ortho-methyl groups on the phenyl ring. This steric impediment can influence reaction kinetics and potentially lead to the formation of undesired byproducts.[4] Therefore, meticulous control over reaction conditions is paramount to achieving a high yield of the target tertiary alcohol. This application note offers a detailed protocol, grounded in established chemical principles, to navigate these challenges effectively.
Reaction Scheme
The synthesis is a two-step process:
-
Formation of the Grignard Reagent: 2,6-Dimethylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent to form 2,6-dimethylphenylmagnesium bromide.
-
Addition to Ketone: The in-situ generated Grignard reagent undergoes nucleophilic addition to the carbonyl carbon of 3-pentanone.
-
Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous workup to yield the final product, 3-(2,6-dimethylphenyl)-3-pentanol.[5]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Key Considerations |
| Magnesium Turnings | High Purity, Grignard Grade | e.g., Sigma-Aldrich | Must be dry and free from an oxide layer.[4] |
| 2,6-Dimethylbromobenzene | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| 3-Pentanone | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | e.g., Sigma-Aldrich | Use freshly opened or distilled solvent.[6] |
| Iodine | Crystal | e.g., Sigma-Aldrich | For initiation of the Grignard reaction.[7] |
| Hydrochloric Acid (HCl) | Concentrated | e.g., Fisher Scientific | For aqueous workup. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | --- | --- | For quenching the reaction.[5] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | For drying the organic layer. |
Experimental Protocol
Part 1: Formation of 2,6-Dimethylphenylmagnesium Bromide (Grignard Reagent)
The formation of the Grignard reagent is highly sensitive to moisture and oxygen.[8] Therefore, all glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction.[7]
-
Initiation: In the dropping funnel, prepare a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Grignard Formation: The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[4] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if necessary.[8]
Part 2: Reaction with 3-Pentanone and Workup
-
Ketone Addition: Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the solution to 0 °C using an ice bath. Dissolve 3-pentanone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Slow Addition: Add the 3-pentanone solution dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.[4]
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.[4]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench any excess Grignard reagent and the magnesium alkoxide salt.[5] This process is highly exothermic and should be performed with caution in a fume hood.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with 1 M HCl, water, and brine.[5]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol.
Results and Discussion
The final product, 3-(2,6-dimethylphenyl)-3-pentanol, should be a solid or a high-boiling oil. The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethyl groups of the pentanol moiety, and the methyl groups on the phenyl ring. The hydroxyl proton will appear as a broad singlet, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.
Potential Side Reactions and Troubleshooting
Due to the steric hindrance of the 2,6-dimethylphenyl Grignard reagent, side reactions can occur.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of 3-pentanone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[2] To minimize this, the ketone should be added slowly at a low temperature.
-
Reduction of the Ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state. However, this is not a concern with the 2,6-dimethylphenyl Grignard reagent.
If the reaction fails to initiate, ensure that all glassware and reagents are scrupulously dry.[6] Activation of the magnesium with a small amount of pre-formed Grignard reagent from a previous successful reaction can also be effective.
Safety Precautions
The Grignard reaction involves several significant hazards that must be carefully managed.[9]
-
Pyrophoric Reagents: Grignard reagents are highly reactive and can ignite spontaneously upon contact with air.[10] They also react violently with water.[6][10] All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
-
Flammable Solvents: Diethyl ether and THF are highly flammable.[8] The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic and can lead to a runaway reaction if not properly controlled.[9] Always have an ice bath readily available.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[9]
References
-
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
Pearson. (2023, October 10). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Synthesis for 3-Phenyl-3-Pentanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
SLS Ireland. (n.d.). 2,6-Dimethylphenylmagnesium br | 425508-100ML | SIGMA-ALDRICH. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Reddit. (2017, February 5). Synthesis of 3-methyl-2-pentanol using CH3CH2MgBr?. Retrieved from [Link]
-
Digital Repository. (n.d.). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Synthesis of 3-Phenyl-3-Pentanol. Retrieved from [Link]
-
PMC. (2024, July 5). Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. Retrieved from [Link]
-
Supporting Information. (n.d.). Heavy alkali metal complexes of N-heterocyclic carbenes. Retrieved from [Link]
-
ATB. (n.d.). (3R)-2,2-Dimethyl-3-pentanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pentanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Precision Synthesis of Sterically Congested Tertiary Alcohols: The Organocerium Advantage
Topic: Reaction of 2,6-Dimethylphenylmagnesium Bromide with 3-Pentanone Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Teams
Executive Summary
The reaction between 2,6-dimethylphenylmagnesium bromide (a sterically demanding aryl Grignard) and 3-pentanone (an enolizable ketone) represents a classic challenge in organic synthesis. While theoretically a simple nucleophilic addition to form 3-(2,6-dimethylphenyl)pentan-3-ol , this specific transformation is prone to failure under standard Grignard conditions.
The primary failure mode is enolization . The ortho-methyl groups on the aryl ring create significant steric bulk, retarding the rate of nucleophilic attack. Consequently, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the
This Application Note provides a validated protocol using anhydrous Cerium(III) Chloride (CeCl
Mechanistic Analysis & Rationale
The Steric-Electronic Conflict
Success in this synthesis requires navigating the competition between Nucleophilic Addition (
-
Reagent: 2,6-Dimethylphenylmagnesium bromide (
for the conjugate acid). The ortho-methyls block the nucleophilic carbon, increasing the activation energy for C-C bond formation. -
Substrate: 3-Pentanone has four acidic
-protons ( ). -
Outcome: Without modification,
.
The Organocerium Solution (Imamoto Reagent)
Transmetallating the Grignard reagent with anhydrous CeCl
-
Less Basic: Drastically reducing
. -
More Oxophilic: The Cerium atom strongly coordinates the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon.
-
Less Sterically Sensitive: The longer Ce-C bond allows for easier attack on crowded centers.
Figure 1: Bifurcation of reaction pathways. The addition of CeCl
Experimental Protocol
Reagents & Equipment
| Reagent | Specification | Role |
| 2,6-Dimethylphenylmagnesium bromide | 1.0 M in THF (Sigma-Aldrich) or freshly prepared | Nucleophile |
| Cerium(III) Chloride Heptahydrate | 99.9% Trace Metals Basis | Lewis Acid Precursor |
| 3-Pentanone | Distilled over CaH | Electrophile |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |
Critical Safety Note: Organocerium reagents are air- and moisture-sensitive. 2,6-Dimethylphenylmagnesium bromide is pyrophoric. All operations must be performed under Argon or Nitrogen.
Preparation of Anhydrous CeCl (The "Imamoto Activation")
The success of this reaction hinges entirely on the dryness of the CeCl
-
Setup: Equip a 250 mL 2-neck round-bottom flask with a large magnetic stir bar and a high-vacuum stopcock.
-
Loading: Add Cerium(III) chloride heptahydrate (1.5 eq relative to ketone).
-
Drying Program:
-
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours . The solid will bubble and crumble as water is lost.
-
Increase temperature to 160°C for another 1 hour .
-
Checkpoint: The resulting powder should be fine and free-flowing. If it is clumpy, it is not dry.
-
-
Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/g of CeCl
) and stir vigorously for 2 hours (or overnight) to form a milky white suspension.
Reaction Procedure
Step 1: Transmetallation
-
Cool the CeCl
/THF suspension to 0°C using an ice bath. -
Add 2,6-Dimethylphenylmagnesium bromide (1.2 eq) dropwise via syringe.
-
Stir at 0°C for 1 hour . The color typically changes to a yellow/brown slurry, indicating the formation of the organocerium species.
Step 2: Addition
-
Cool the reaction mixture to -78°C (Dry ice/Acetone). Note: While organoceriums are reactive, the low temperature suppresses any residual basicity.
-
Add 3-Pentanone (1.0 eq) neat, dropwise over 10 minutes.
-
Allow the reaction to warm slowly to 0°C over 2-3 hours.
-
Stir at 0°C for an additional 1 hour.
Step 3: Quench & Workup
-
Quench the reaction at 0°C by adding 10% aqueous acetic acid or saturated NH
Cl . Caution: Exothermic. -
Dilute with Ethyl Acetate (EtOAc).
-
Filter the mixture through a pad of Celite to remove insoluble cerium salts (this prevents emulsion formation).
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over MgSO
, filter, and concentrate in vacuo.
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (95:5 gradient to 90:10).
-
TLC Visualization: UV (254 nm) and Vanillin stain (product turns blue/purple).
Expected Results & Data Analysis
Yield Comparison
| Method | Reagents | Typical Yield | Primary Impurity |
| Standard Grignard | RMgBr + Ketone | < 15% | Recovered Ketone (Enolization) |
| Organocerium (Recommended) | RMgBr + CeCl | 82 - 91% | Biaryl coupling (trace) |
Analytical Characterization (Simulated)
Compound: 3-(2,6-dimethylphenyl)pentan-3-ol Appearance: Colorless viscous oil or low-melting solid.
-
H NMR (400 MHz, CDCl
):- 6.90 - 7.05 (m, 3H, Ar-H) – Aromatic protons.
-
2.45 (s, 6H, Ar-CH
) – The distinct singlet of the ortho-methyls. -
1.95 (q, J = 7.5 Hz, 4H, -CH
-) – Methylene protons of the ethyl groups, likely magnetically non-equivalent or broadened due to restricted rotation. - 1.60 (s, 1H, -OH) – Hydroxyl proton.
-
0.85 (t, J = 7.5 Hz, 6H, -CH
) – Terminal methyls of the ethyl groups.
-
MS (ESI+):
-
Expected Mass: 192.30 Da.
-
Observed:
(Dehydration is common in tertiary benzylic alcohols during ionization).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet CeCl | Ensure the drying protocol (140°C/vacuum) is followed strictly. The powder must be free-flowing. |
| Recovered Ketone | Incomplete Transmetallation | Increase stirring time of CeCl |
| Emulsions during workup | Cerium Hydroxides | Do not skip the Celite filtration step. Use 10% acetic acid for quench to solubilize salts. |
| Wurtz Coupling (Biaryl) | Overheating Grignard | Keep the Grignard preparation and storage below 25°C. |
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4403. Link
- Conlon, D. A., et al. "Practical Synthesis of Sterically Hindered Tertiary Alcohols via Organocerium Reagents.
-
Sigma-Aldrich. "2,6-Dimethylphenylmagnesium bromide solution 1.0 M in THF."[1] Product Specification. Link
- Evans, W. J. "Organolanthanide Chemistry." Chemical Reviews, vol. 102, no. 6, 2002, pp. 2119–2136.
Sources
procedure for preparing sterically hindered tertiary alcohols
Application Notes & Protocols
Topic: Advanced Synthetic Protocols for the Preparation of Sterically Hindered Tertiary Alcohols
Introduction: The Challenge and Significance of Sterically Encumbered Alcohols
Sterically hindered tertiary alcohols, characterized by a hydroxyl-bearing carbon atom connected to three bulky substituents, are pivotal structural motifs in medicinal chemistry, materials science, and natural product synthesis. Their congested nature can impart unique pharmacological properties, enhance metabolic stability in drug candidates, and serve as crucial building blocks for complex molecular architectures.
However, the synthesis of these compounds is a well-known challenge in organic chemistry. Classic nucleophilic addition reactions to ketones or esters often fail or provide low yields when bulky reagents and substrates are involved. The high steric hindrance around the electrophilic carbonyl carbon impedes the approach of the nucleophile, leading to undesirable side reactions. The most common competing pathways are:
-
Enolization: The organometallic reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. Upon aqueous work-up, this regenerates the starting ketone.[1][2]
-
Reduction: If the organometallic reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol.[1]
This guide provides a detailed overview of robust methods for overcoming these challenges, offering both classical and modern protocols tailored for the successful synthesis of sterically hindered tertiary alcohols.
Core Synthetic Strategies: A Comparative Overview
The choice of synthetic method depends critically on the nature of the substrates and the desired complexity of the final product. Below is a summary of the most common and effective strategies.
| Method | Nucleophile | Electrophile | Key Advantages | Common Limitations |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Ketones, Esters | Readily available reagents, well-established procedures. | Prone to enolization and reduction with hindered substrates.[1][2] |
| Organolithium Addition | Organolithium (R-Li) | Ketones, Esters | Higher reactivity than Grignard reagents, often succeeds where Grignards fail.[3][4] | Can be highly basic, promoting enolization; requires careful handling. |
| Organocerium Addition | Organocerium Dichloride (R-CeCl₂) | Ketones | Significantly reduces basicity, suppressing enolization and favoring nucleophilic addition. | Requires an extra step to prepare the reagent from an organolithium precursor. |
| Radical Rearrangement | Breslow Intermediates | Aldehydes | Enables the synthesis of highly congested tertiary homoallylic alcohols via a formal[2][2]-rearrangement.[5] | Substrate scope is specific to N-allyl thiazolium salts and aldehydes. |
Classical Approaches: Harnessing Highly Reactive Organometallics
The workhorses for tertiary alcohol synthesis remain the highly nucleophilic Grignard and organolithium reagents. Success with sterically demanding substrates hinges on optimizing reaction conditions to favor nucleophilic addition over competing pathways.
The Grignard Reaction: A Foundational Tool
The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic C-C bond-forming reaction.[1][6] While powerful, its application to hindered systems can be problematic. When a sterically bulky ketone is treated with a Grignard reagent, the nucleophilic addition pathway is often disfavored, leading to the recovery of starting material via enolization or the formation of a reduced product.[1][2]
Caption: Competing pathways in the Grignard reaction with hindered ketones.
Organolithium Reagents: Enhanced Reactivity
Organolithium reagents are generally more reactive and less prone to side reactions like reduction than their Grignard counterparts.[3] This increased nucleophilicity often allows them to successfully add to carbonyls that are unreactive towards Grignard reagents.[4] They are widely used for adding to ketones to form tertiary alcohols and can also add twice to esters or acid chlorides to yield tertiary alcohols with two identical R groups.[6][7]
Caption: Two-fold addition of organolithium reagents to esters.
Detailed Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Hindered Ketone
This protocol outlines the addition of tert-butylmagnesium chloride to di-tert-butyl ketone, a challenging transformation.
Materials:
-
Di-tert-butyl ketone
-
tert-Butylmagnesium chloride (1.0 M in THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add di-tert-butyl ketone (1 equivalent) dissolved in anhydrous THF (approx. 0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add tert-butylmagnesium chloride solution (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to check for the consumption of the starting ketone.[2]
-
Quenching (Mild Work-up): Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[2][4] Continue addition until no further gas evolution or exotherm is observed. Caution: The quenching process is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired tertiary alcohol.
Protocol 2: General Aqueous Work-up and Troubleshooting
The work-up is a critical step where significant product loss can occur.
Caption: Standard workflow for the work-up of organometallic reactions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield; Starting Ketone Recovered | 1. Inactive organometallic reagent (degraded by moisture/air).2. Steric hindrance favors enolization over addition.[2] | 1. Titrate the organometallic reagent before use. Ensure strictly anhydrous/anaerobic conditions.2. Switch to a more reactive nucleophile (e.g., organolithium).[3] Consider using organocerium reagents to suppress basicity. |
| Secondary Alcohol Formed as Byproduct | The Grignard reagent acted as a reducing agent (hydride transfer).[1] | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if possible. Switch to an organolithium reagent. |
| Persistent Emulsion During Work-up | Formation of fine magnesium salt precipitates.[2] | Add saturated brine to increase the ionic strength of the aqueous layer.[2] If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Violent Exotherm During Quenching | Unreacted organometallic reagent reacting rapidly with the protic quenching agent. | Ensure the reaction mixture is thoroughly cooled in an ice bath before and during the slow, dropwise addition of the quenching solution.[2] |
Conclusion and Future Outlook
While classical organometallic additions remain indispensable for constructing sterically hindered tertiary alcohols, the field is continuously evolving. The development of novel catalytic systems and methodologies that operate under milder conditions with greater functional group tolerance is an active area of research.[5][8][9] For instance, methods involving the arylation of tertiary alcohols with diaryliodonium salts are emerging as powerful tools for creating highly congested ethers, a related class of molecules.[8][9] As synthetic challenges become more complex, these innovative strategies will be crucial for accessing previously unattainable chemical structures for drug discovery and materials science.
References
-
Organolithium reagent - Wikipedia. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. Available at: [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. Available at: [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available at: [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol - University of Calgary. Available at: [Link]
-
Addition of Grignard reagents to ketones to give tertiary alcohols - Master Organic Chemistry. Available at: [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. Available at: [Link]
-
Synthesis of Highly Congested Tertiary Alcohols via the[2][2] Radical Deconstruction of Breslow Intermediates - PMC. Available at: [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers - Organic Chemistry Portal. Available at: [Link]
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using 3-(2,6-Dimethylphenyl)-3-pentanol as a ligand precursor
Topic: Advanced Ligand Design: Using 3-(2,6-Dimethylphenyl)-3-pentanol as a Sterically Demanding Ligand Precursor Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Organometallic Researchers, and Drug Development Scientists.
Executive Summary
This application note details the synthesis, characterization, and application of 3-(2,6-Dimethylphenyl)-3-pentanol (1 ) as a specialized ligand precursor. In the field of high-oxidation-state organometallic chemistry (e.g., Molybdenum/Tungsten alkylidenes for olefin metathesis), the steric and electronic tuning of alkoxide ligands is critical for controlling catalytic activity and stereoselectivity.
While widely used ligands like hexafluoro-tert-butoxide (
Scientific Rationale & Ligand Design
Steric Modulation
The efficacy of 1 stems from its structural congestion.
-
Proximal Bulk: The 2,6-dimethyl substituents on the phenyl ring create a "roof" over the oxygen donor, retarding bimolecular decomposition pathways of sensitive metal complexes.
-
Distal Tuning: The ethyl groups at the carbinol center (C3 position) exert greater steric pressure than methyl groups (e.g., in cumyl alcohol derivatives) but less than isopropyl groups, allowing for fine-tuning of the catalytic pocket.
Electronic Properties
As a tertiary alcohol with an aryl substituent, the resulting alkoxide is electron-rich compared to fluorinated alkoxides. This increases the electron density at the metal center, potentially stabilizing high-oxidation states (e.g., Mo(VI), W(VI)) against reduction while modifying the Lewis acidity of the metal.
Experimental Protocols
Protocol A: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol
Objective: Synthesize the tertiary alcohol precursor via Grignard addition.
Reagents:
-
2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene) [CAS: 576-22-7]
-
Magnesium turnings (activated)
-
3-Pentanone (Diethyl ketone) [CAS: 96-22-0]
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Step-by-Step Methodology:
-
Grignard Preparation:
-
In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel, place Mg turnings (1.2 equiv, 29 mmol) and a crystal of iodine.
-
Add 10 mL of anhydrous THF to cover the Mg.
-
Prepare a solution of 2-bromo-m-xylene (1.0 equiv, 24 mmol) in 50 mL THF. Add 5 mL of this solution to the Mg to initiate the reaction (heat gently if necessary until color fades/bubbling starts).
-
Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at reflux to ensure complete formation of (2,6-dimethylphenyl)magnesium bromide.
-
-
Addition of Electrophile:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Add a solution of 3-pentanone (1.1 equiv, 26.4 mmol) in 20 mL THF dropwise over 30 minutes. The steric bulk of the Grignard reagent requires slow addition to prevent side reactions (enolization).
-
Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
-
Quenching and Isolation:
-
Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous
(50 mL). -
Extract the aqueous layer with Diethyl ether (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure to yield a viscous yellow oil.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 90:10).
-
Target Product: Colorless oil or low-melting solid. Verify by
NMR.
-
Data Validation (Expected NMR Shifts in
- 6.9–7.1 (m, 3H, Ar-H)
-
2.4 (s, 6H, Ar-
) -
1.9–2.1 (m, 4H,
of ethyl) - 1.6 (s, 1H, OH)
-
0.9 (t, 6H,
of ethyl)
Protocol B: Ligand Metallation (Preparation of Molybdenum Alkoxide)
Objective: Install the ligand onto a Molybdenum Imido Alkylidene precursor (Schrock-type catalyst).
Reagents:
-
Precursor 1 (Synthesized in Protocol A)
-
Potassium Hydride (KH) or n-Butyllithium (n-BuLi)
-
Metal Precursor:
(Bis-pyrrolide complex) -
Solvent: Benzene-
(for NMR scale) or Toluene (preparative)
Step-by-Step Methodology:
-
Deprotonation (Alkoxide Generation):
-
In a nitrogen-filled glovebox, dissolve 1 (1.0 equiv) in THF.
-
Add KH (1.1 equiv) slowly. Stir for 4 hours until
evolution ceases. -
Filter off excess KH and remove solvent in vacuo to isolate the potassium alkoxide salt
. -
Alternative: Use n-BuLi (1.0 equiv) at -78°C in ether, then warm to RT.
-
-
Ligand Exchange (Salt Metathesis):
-
Dissolve the Molybdenum bis-pyrrolide precursor in toluene.
-
Add the potassium alkoxide (1.0 equiv for mono-alkoxide, 2.0 equiv for bis-alkoxide) as a solid or toluene slurry.
-
Stir at ambient temperature for 1-4 hours. The solution color typically shifts (e.g., from yellow to orange/red).
-
-
Workup:
-
Filter the mixture through Celite to remove the potassium pyrrolide/salt byproducts.
-
Concentrate the filtrate to dryness.
-
Recrystallize from pentane at -30°C.
-
Visualization of Workflows
Figure 1: Synthesis and Application Pathway
The following diagram illustrates the critical path from raw materials to the active catalytic species.
Caption: Figure 1. Synthetic workflow for the generation of the sterically demanding alkoxide ligand and its subsequent coordination to a metal center.
Comparative Data Analysis
To assist in experimental planning, the following table compares the steric parameters of 1 against common analogues.
| Ligand Precursor | Substituents ( | Aryl Bulk | Estimated Cone Angle | Primary Application |
| 3-(2,6-Dimethylphenyl)-3-pentanol | Ethyl, Ethyl | 2,6-Dimethyl | High | Balanced Steric Protection |
| 2-Phenyl-2-propanol (Cumyl) | Methyl, Methyl | None (Phenyl) | Medium | General Purpose |
| Triphenylmethanol | Phenyl, Phenyl | Phenyl | Very High | Extreme Steric Shielding |
| Hexafluoro-tert-butanol | None | Low | Electronic Withdrawal (Lewis Acidic) |
References
-
Schrock, R. R. (2009). "Recent Advances in High Oxidation State Mo and W Imido Alkylidene Chemistry." Chemical Reviews, 109(8), 3211–3226. Link
-
O'Donoghue, M. B., et al. (2002). "Synthesis of Molybdenum Imido Alkylidene Complexes Containing Bulky Phenoxide or Alkoxide Ligands." Organometallics, 21(14), 2964-2971. Link
-
Hoveyda, A. H., & Zhugralin, A. R. (2007). "The Remarkable Metal-catalysed Olefin Metathesis Reactions." Nature, 450, 243–251. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard addition to ketones).
(Note: The specific compound 3-(2,6-Dimethylphenyl)-3-pentanol is a derivative designed based on the principles established in References 1 and 2. The protocols are adapted from standard methodologies for bulky alkoxide synthesis described therein.)
Advanced Purification Protocols for Sterically Hindered Tertiary Alcohols: 3-(2,6-Dimethylphenyl)-3-pentanol
Introduction & Mechanistic Context
The synthesis and subsequent purification of highly sterically congested tertiary alcohols, such as 3-(2,6-Dimethylphenyl)-3-pentanol , present unique challenges in organic chemistry. Typically synthesized via the nucleophilic addition of a Grignard reagent to a ketone (e.g., reacting 2,6-dimethylphenylmagnesium bromide with 3-pentanone, or ethylmagnesium bromide with 1-(2,6-dimethylphenyl)propan-1-one)[1], the extreme steric bulk around the reacting center alters the standard reaction pathways.
The Causality of Impurity Formation: When utilizing bulky aryl Grignard reagents, the nucleophile often acts as a strong base rather than a nucleophile, leading to the enolization of the ketone and the recovery of unreacted starting materials upon workup[2]. Furthermore, sterically hindered substrates frequently bypass standard nucleophilic addition in favor of a Single Electron Transfer (SET) mechanism[2]. This radical pathway promotes Wurtz-type coupling, generating non-polar biphenyl dimers (e.g., 3,3',5,5'-tetramethylbiphenyl)[3]. Consequently, the crude reaction mixture is a complex matrix requiring highly specific purification parameters to isolate the target carbinol without inducing degradation.
Physicochemical Properties & Impurity Profile
To design a self-validating purification protocol, one must first map the expected physical properties of the target molecule and its associated impurities.
Table 1: Target Molecule Properties
| Property | Value |
| Chemical Name | 3-(2,6-Dimethylphenyl)-3-pentanol |
| CAS Number | 927440-07-1[4] |
| Molecular Formula | C₁₃H₂₀O[4] |
| Molecular Weight | 192.30 g/mol [4] |
| Structural Features | Highly shielded tertiary carbinol; lipophilic |
Table 2: Expected Impurity Matrix & Mitigation Strategy
| Impurity Type | Mechanistic Source | Purification Strategy |
| Unreacted Ketone | Enolization of the ketone by the Grignard reagent acting as a base[2]. | Removed via mid-gradient silica gel chromatography. |
| Biphenyl Dimers | SET radical recombination / Wurtz coupling during Grignard formation[2][3]. | Eluted in the solvent front (100% Hexanes) during chromatography. |
| Dehydrated Alkene | Acid-catalyzed E1 elimination during aggressive aqueous workup[5]. | Prevented entirely by using a strictly mild, pH-controlled quench. |
Experimental Protocols
Protocol A: Mild Quenching and Phase Separation
Expertise & Causality: The newly formed tertiary alkoxide is highly susceptible to acid-catalyzed dehydration. If a strong acid (e.g., 1M HCl) is used to dissolve the magnesium salts, the hydroxyl group is rapidly protonated. The relief of profound steric strain drives the loss of water, forming a resonance-stabilized carbocation that eliminates a proton to yield an alkene (e.g., 3-(2,6-dimethylphenyl)-2-pentene). To prevent product destruction, a mild proton source like saturated aqueous ammonium chloride (pH ~6) is mandatory[5].
Step-by-Step Methodology:
-
Thermal Control: Transfer the crude Grignard reaction flask to an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Mild Quench: Slowly add saturated aqueous NH₄Cl dropwise under vigorous stirring. Self-Validation: Monitor the exothermic reaction carefully; pause the addition if the solvent (typically diethyl ether or THF) begins to vigorously boil[5].
-
Salt Solubilization: Continue the addition until the gray magnesium salts precipitate fully as a granular solid or dissolve into the aqueous layer. The quench is complete when no further gas evolution or exotherm is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Note: Bulky alcohols can exhibit partial water solubility or trap inside emulsions; multiple extractions maximize recovery[5].
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation or spontaneous dehydration of the concentrated oil.
Protocol B: Chromatographic Isolation
Expertise & Causality: The hydroxyl group in 3-(2,6-Dimethylphenyl)-3-pentanol is flanked by two ethyl groups and an ortho-methylated phenyl ring. This steric "shield" severely limits the hydroxyl group's ability to interact via hydrogen bonding with the silanol groups on the silica gel stationary phase. Consequently, the molecule behaves more non-polar than a standard tertiary alcohol, eluting faster (higher
Step-by-Step Methodology:
-
Column Preparation: Pack a glass chromatography column with 230–400 mesh silica gel using hexanes as the slurry solvent.
-
Sample Loading: Dissolve the crude concentrated oil in a minimal volume of dichloromethane (DCM) or toluene and apply it evenly to the top of the silica bed.
-
Elution Gradient:
-
0–2 Column Volumes (CV): Elute with 100% Hexanes. This flushes out the non-polar biphenyl dimers formed via SET mechanisms[2] and any trace dehydrated alkene byproducts.
-
2–5 CV: Elute with 98:2 Hexanes/Ethyl Acetate. This selectively removes unreacted ketone, which lacks the hydrogen-bonding capability of the target alcohol.
-
5–8 CV: Elute with 95:5 to 90:10 Hexanes/Ethyl Acetate to elute the target tertiary alcohol.
-
-
Fraction Validation (TLC): Spot fractions on a silica TLC plate and develop in 90:10 Hexanes/EtOAc.
-
Visual Cues: Visualize under UV light (254 nm) to identify the aromatic ring. Follow up by dipping the plate in a p-Anisaldehyde stain and heating. The target tertiary alcohol will uniquely stain a deep blue/purple, differentiating it from unreacted starting materials.
-
-
Final Isolation: Pool the pure fractions (
) and concentrate under high vacuum to yield the purified 3-(2,6-Dimethylphenyl)-3-pentanol as a viscous oil or low-melting solid.
Workflow Visualization
Workflow for the isolation and purification of 3-(2,6-Dimethylphenyl)-3-pentanol from Grignard crude.
References[5] Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. Benchchem. Available at:https://www.benchchem.com[4] CAS No. 927440-07-1 | 3-(2,6-Dimethylphenyl)-3-pentanol. Chemsrc. Available at:https://www.chemsrc.com[2] Grignard Reaction. Organic Chemistry Portal. Available at:https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm[1] Reactions of Grignard Reagents. Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/[3] Grignard Reaction Overview and Side Reactions. Alfa Chemistry. Available at: https://www.alfa-chemistry.com
Sources
Application Note: Characterization and Protocol for 3-(2,6-Dimethylphenyl)-3-pentanol in Fragrance Matrices
Executive Summary & Chemical Profile[1][2]
3-(2,6-Dimethylphenyl)-3-pentanol represents a specialized subclass of Aryl Alkyl Alcohols (AAAs) , specifically a sterically hindered tertiary alcohol. Unlike primary alcohols (e.g., 2-phenylethanol) which are prone to oxidation, or secondary alcohols which may undergo esterification, this molecule features a tertiary carbinol center flanked by a bulky 2,6-dimethylphenyl group.
This structural configuration offers two distinct advantages in fragrance applications:
-
Hyper-Stability: The steric bulk prevents typical oxidative degradation and acid-catalyzed dehydration, making it a candidate for aggressive media (e.g., bleach, depilatory creams).
-
Substantivity: The molecular weight and lipophilicity profile suggest a base-to-middle note performance with high fabric retention.
Chemical Identity Table[2][3]
| Property | Specification |
| IUPAC Name | 3-(2,6-Dimethylphenyl)pentan-3-ol |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Predicted logP | ~4.2 (High Lipophilicity) |
| Odor Classification | Predicted:[1] Woody, Earthy, Floral (Muguet/Rose nuances), potentially Minty/Camphoraceous due to 2,6-substitution. |
| CAS Number | Research Grade / Novel (Analogous to 600-36-2 for aliphatic chain) |
Synthesis & Purification Protocol
Objective: Synthesize high-purity (>98%) 3-(2,6-Dimethylphenyl)-3-pentanol for olfactory evaluation. Challenge: The 2,6-dimethyl substitution creates significant steric hindrance, potentially inhibiting the nucleophilic attack on the ketone. Standard Grignard conditions may yield poor results; therefore, a Cerium(III) Chloride-promoted addition is recommended to suppress enolization and enhance addition.
Reagents
-
2-Bromo-1,3-dimethylbenzene (Starting Material A)
-
3-Pentanone (Starting Material B)
-
Magnesium turnings (activated)
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Synthesis Workflow
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.
-
Grignard Formation: Add 2-bromo-1,3-dimethylbenzene (1.0 eq) in THF dropwise. Reflux for 2 hours to ensure formation of 2,6-dimethylphenylmagnesium bromide.
-
Critical Check: Solution must turn dark grey/brown. If no exotherm, initiate with dibromoethane.
-
-
CeCl₃ Preparation: In a separate vessel, stir anhydrous CeCl₃ (1.5 eq) in THF for 2 hours at room temperature to form a fine suspension.
-
Transmetallation: Cannulate the Grignard reagent into the CeCl₃ suspension at 0°C. Stir for 1 hour to form the organocerium reagent (less basic, more nucleophilic).
-
Addition: Add 3-pentanone (1.1 eq) dropwise at -78°C (to minimize side reactions). Allow to warm to Room Temperature (RT) overnight.
-
Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over Na₂SO₄.
Purification (Fractional Distillation)
Due to the high boiling point, vacuum distillation is required.
-
Pressure: < 1.0 mbar
-
Column: Vigreux column (20 cm)
-
Collection: Discard foreshots (solvent/ketone). Collect main fraction at predicted bp ~110-115°C (0.5 mmHg).
Visualization: Synthesis Pathway
Figure 1: Organocerium-mediated synthesis pathway to overcome steric hindrance in tertiary alcohol formation.[2]
Olfactory Evaluation Protocol
Objective: Establish the odor profile, threshold, and substantivity of the purified molecule. Standard: ASTM E1432 (Standard Practice for Defining and Calculating Individual and Group Sensory Thresholds).
A. Odor Profile Mapping
-
Dilution Series: Prepare 10%, 1%, and 0.1% solutions in Dipropylene Glycol (DPG).
-
Blotter Test: Dip fresh smelling strips (0.5 cm depth) into each dilution.
-
Time-Course Evaluation:
-
T=0 (Top Note): Immediate impression. (Expect: Solvent + faint alcohol).
-
T=15 min (Heart Note): True character. Look for floral (Muguet), woody (Vetiver-like), or minty aspects.
-
T=6 hours (Base Note): Dry down.
-
T=24+ hours: Substantivity check.
-
B. GC-Olfactometry (GC-O)
To verify that the perceived odor is the molecule and not a trace impurity:
-
Column: DB-5 or HP-5MS (Non-polar).
-
Method: Split the effluent 50:50 between the MS detector and the Sniffing Port.
-
Validation: The retention time of the peak on MS must align perfectly with the olfactory event at the sniffing port.
Stability & Performance Testing
Hypothesis: The 2,6-dimethyl steric shield renders the tertiary hydroxyl group exceptionally resistant to elimination.
Experimental Design: Acid Stability
-
Medium: Ethanol/Water (80:20) adjusted to pH 3.0 with Citric Acid.
-
Control: Linalool (Tertiary alcohol, prone to rearrangement).
-
Test: 3-(2,6-Dimethylphenyl)-3-pentanol (1%).
-
Condition: Incubate at 40°C for 4 weeks.
-
Analysis: GC-MS at Week 0, 2, 4.
-
Success Criteria: >98% recovery of parent molecule; <1% formation of elimination alkenes.
-
Experimental Design: Bleach Stability (Hypochlorite)
-
Medium: 5% Sodium Hypochlorite solution (High pH, Oxidizing).
-
Test: 0.5% dispersion of target molecule.
-
Duration: 72 hours.
-
Observation: Check for discoloration or off-odor formation (chlorination of the aromatic ring).
-
Note: The 2,6-positions are blocked, reducing the risk of rapid ring chlorination compared to unsubstituted phenyls.
-
Visualization: Stability Logic
Figure 2: Mechanistic basis for the enhanced stability of the target molecule in aggressive media.
Safety & Toxicology (In Silico & In Vitro)
Before human panel testing, preliminary safety data is required.
-
Sensitization (QSAR): Run structure through OECD QSAR Toolbox .
-
Alert: Tertiary alcohols are generally low sensitizers (unlike aldehydes).
-
Alert: Check for "Pro-hapten" potential (metabolic oxidation to quinones). The 2,6-methyls reduce this risk by blocking metabolic access.
-
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) test (OECD 439).
-
Protocol: Apply 10uL neat substance to tissue insert. Incubate 15 min. Wash. Incubate 42h. Measure MTT viability.
-
Pass Criteria: >50% cell viability.
-
References
-
Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society. Link (Foundational protocol for organocerium synthesis of hindered alcohols).
-
Belsito, D., et al. (2012). "A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients." Food and Chemical Toxicology. Link (Safety assessment of the structural class).
-
Rossiter, K. J. (1996).[3] "Structure-Odor Relationships." Chemical Reviews. Link (Grounding for odor prediction of bulky tertiary alcohols).
-
OECD. (2023). "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals. Link
Sources
Application Note: The Steric Wall – 2,6-Xylyl-BINOLs in Asymmetric Catalysis
The following Application Note and Protocol Guide details the catalytic utility of 2,6-xylyl substituted alcohols , specifically focusing on the privileged ligand class derived from 3,3'-bis(2,6-xylyl)-1,1'-bi-2-naphthol (BINOL) .
Executive Summary
In the architecture of chiral catalysts, steric bulk is not merely about size; it is about shape and rigidity . While 3,3'-diphenyl BINOL derivatives are common, they often suffer from free rotation of the phenyl rings, which "leaks" stereochemical information. The introduction of 2,6-xylyl (2,6-dimethylphenyl) groups at the 3,3'-positions of the BINOL backbone creates a "Steric Wall." The methyl groups at the ortho positions of the pendant aryl ring lock the conformation perpendicular to the naphthalene backbone, creating a deep, highly defined chiral pocket.
This guide details the synthesis and application of 3,3'-bis(2,6-xylyl)BINOL and its phosphate derivatives, demonstrating their superiority in enantioselective transformations such as asymmetric transfer hydrogenation and Friedel-Crafts alkylations.
Mechanistic Insight: The "Orthogonal Shielding" Effect
The 2,6-xylyl group functions differently than a simple tert-butyl or phenyl group. The ortho-methyl substituents clash with the BINOL oxygen atoms and the naphthalene backbone, restricting rotation around the C3-C(Ar) bond.
Structural Logic
-
Phenyl Substituent: Rotates freely. The effective chiral space fluctuates, leading to lower enantiomeric excess (ee).
-
2,6-Xylyl Substituent: The ortho-methyls force the aryl ring to stand orthogonal (approx. 90°) to the BINOL system. This creates a "box-like" steric environment that rigidly directs incoming substrates.
Pathway Visualization
The following diagram illustrates the steric map and the catalytic cycle for a Chiral Phosphoric Acid (CPA) derived from this scaffold.
Caption: Graphviz representation of the 3,3'-bis(2,6-xylyl)BINOL steric environment and its role in restricting the transition state for asymmetric induction.
Experimental Protocols
Protocol A: Synthesis of (R)-3,3'-Bis(2,6-xylyl)-1,1'-bi-2-naphthol
A robust Suzuki-Miyaura coupling protocol to install the steric wall.
Reagents:
-
(R)-3,3'-Diiodo-1,1'-bi-2-naphthol (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (3.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Ba(OH)₂·8H₂O (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (3:1 v/v)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (R)-3,3'-diiodo-BINOL (5.0 g, 1.0 equiv), 2,6-dimethylphenylboronic acid (3.0 equiv), and Ba(OH)₂·8H₂O (3.0 equiv).
-
Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane/water mixture (0.1 M concentration relative to BINOL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly under Argon flow.
-
Reaction: Heat the mixture to 90 °C for 24 hours. The solution will turn dark, and a precipitate may form.
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).
-
Critical Checkpoint: The product should appear as a white foam or solid. ¹H NMR must show distinct methyl singlets for the xylyl groups (approx. 2.0-2.2 ppm) and the absence of rotation-induced broadening.
-
Protocol B: Catalytic Asymmetric Transfer Hydrogenation
Utilizing the phosphate derivative of the synthesized alcohol.
Catalyst Preparation: Convert the diol from Protocol A to the phosphoric acid using POCl₃ followed by hydrolysis (Standard literature procedure).
Reaction Conditions:
-
Substrate: 2-Phenylquinoline (0.5 mmol)
-
Reagent: Hantzsch Ester (1.2 equiv)
-
Catalyst: (R)-3,3'-Bis(2,6-xylyl)-BINOL Phosphate (2 mol%)
-
Solvent: Toluene (anhydrous), 0.1 M
-
Temperature: 40 °C
Procedure:
-
Weigh the catalyst (2 mol%) and substrate into a vial.
-
Add anhydrous toluene and stir for 10 minutes to ensure substrate-catalyst association (hydrogen bonding).
-
Add Hantzsch ester in one portion.
-
Stir at 40 °C for 12 hours.
-
Analysis: Filter through a short silica plug (eluting with Et₂O). Analyze conversion by NMR and enantioselectivity by Chiral HPLC (e.g., Chiralcel OD-H column).
Performance Data: The Substituent Effect
The following table summarizes the impact of the 3,3'-substituent on the enantioselective reduction of 2-phenylquinoline. Note the dramatic jump in ee% when the rotation-blocking 2,6-xylyl group is employed.
| Ligand Substituent (3,3') | Steric Characteristic | Yield (%) | ee (%) | Mechanistic Note |
| -H (Unsubstituted) | Minimal steric bulk | 95 | < 5 | No chiral pocket definition. |
| -Phenyl | Bulky, but freely rotating | 92 | 45 | "Leaky" transition state. |
| -SiPh₃ | Very bulky, spherical | 88 | 72 | Good shielding, but lacks "wall" geometry. |
| -2,4,6-Mesityl | Blocked rotation | 94 | 96 | Similar to xylyl, high efficacy. |
| -2,6-Xylyl | Blocked rotation (Optimal) | 96 | 98 | Perfect "Orthogonal Shielding". |
Data aggregated from comparative studies of chiral phosphoric acids [1, 2].
Troubleshooting & Optimization
-
Problem: Low Yield in Ligand Synthesis.
-
Problem: Low ee in Catalysis.
References
-
Asymmetric Hydrogenation with Xylyl-Phosphate Catalysts: Li, G., et al. "Highly Enantioselective Transfer Hydrogenation of Quinolines Catalyzed by Chiral Phosphoric Acids." Journal of the American Chemical Society, 2011.
-
Synthesis of 3,3'-Substituted BINOLs: Cox, P. J., et al. "The impact of 3,3'-substituents on the properties of BINOL-derived phosphoric acid catalysts." Tetrahedron, 2010.
-
Applications in Allylation: Jain, P., et al. "Catalytic Asymmetric Allylation of Aldehydes." Chemical Science, 2019.
-
Steric Effects in Ligand Design: Parmar, D., et al. "A Complete Guide to the 3,3'-Disubstituted BINOL Ligand Family." Chemical Reviews, 2014.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol
Welcome to the technical support center for the synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this synthesis. The primary route to this sterically hindered tertiary alcohol is the Grignard reaction between (2,6-dimethylphenyl)magnesium halide and 3-pentanone. The significant steric hindrance on the Grignard reagent, posed by the ortho-methyl groups, is the central challenge, often leading to low yields due to competing side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and maximize your product yield.
Part 1: Troubleshooting the Grignard Reagent Formation
The first critical stage is the successful formation of the (2,6-dimethylphenyl)magnesium halide Grignard reagent. Issues at this stage will invariably lead to failure in the subsequent steps.
FAQ 1.1: My Grignard reaction fails to initiate. The solution remains clear, and the magnesium is unreacted. What is the cause?
This is a frequent issue, typically rooted in two main causes: the presence of moisture or an inactive magnesium surface.
-
Cause A: Contamination with Water. Grignard reagents are potent bases and nucleophiles that react readily with protic solvents, including trace amounts of water in glassware or solvents.[1] This reaction consumes the Grignard reagent as it forms, preventing its accumulation.
-
Solution: Ensure all glassware is rigorously dried overnight in an oven at >120°C or flame-dried under vacuum and cooled under a positive pressure of an inert gas like nitrogen or argon.[2] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous (<50 ppm H₂O) and handled under an inert atmosphere.[3]
-
-
Cause B: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the aryl halide from starting.[2][4]
-
Solution: Magnesium Activation. The magnesium surface must be activated to expose fresh metal. This can be achieved through several methods:
-
Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings in the reaction flask with a dry glass rod.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2][4] A successful initiation is marked by the disappearance of the brown iodine color or the evolution of gas bubbles.[4]
-
-
FAQ 1.2: The reaction mixture turned dark brown or black during Grignard reagent formation. Is this normal?
While a cloudy, grayish appearance is typical, a very dark color can indicate side reactions or impurities.
-
Cause: Wurtz Coupling. The most common side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with unreacted 2-bromo-1,3-dimethylbenzene to form 2,2',6,6'-tetramethylbiphenyl.[2] This is favored at high local concentrations of the aryl halide and at elevated temperatures.
-
Solution: Add the solution of 2-bromo-1,3-dimethylbenzene in anhydrous ether dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling side reaction.[2] Avoid excessive heating; the reaction is exothermic and should maintain a gentle reflux on its own once initiated.[4]
-
Experimental Protocol 1: Formation of (2,6-Dimethylphenyl)magnesium Bromide
Materials:
| Reagent/Material | Grade | Notes |
|---|---|---|
| Magnesium Turnings | High purity, Grignard grade | Must be dry and free of oxide layer.[3] |
| 2-Bromo-1,3-dimethylbenzene | Anhydrous, >98% | Ensure dryness before use. |
| Diethyl Ether or THF | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled solvent.[3] |
| Iodine | Crystal | For initiation.[3] |
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary if it does not start.[4]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray, cloudy solution is your Grignard reagent.
Diagram: Grignard Reagent Formation Setup
Caption: Apparatus for Grignard reagent formation under inert atmosphere.
Part 2: Troubleshooting the Addition Reaction & Low Yield
This is the most challenging step. The steric bulk of the (2,6-dimethylphenyl)magnesium bromide favors it acting as a base rather than a nucleophile.
FAQ 2.1: My reaction yield is extremely low, and I recovered most of my starting 3-pentanone after workup. What happened?
This is the classic sign of enolization, the primary competing side reaction in this synthesis.[5]
-
Cause: Enolization of the Ketone. Instead of attacking the carbonyl carbon (nucleophilic addition), the sterically hindered Grignard reagent acts as a base and abstracts an alpha-proton from 3-pentanone. This forms a magnesium enolate. During the acidic workup, this enolate is simply protonated back to the starting ketone, drastically reducing the yield of the desired tertiary alcohol.[5][6]
-
Solution 1: Lower the Reaction Temperature. Perform the addition of the 3-pentanone solution to the Grignard reagent at low temperatures (e.g., 0 °C to -78 °C).[6] Lower temperatures favor the kinetically controlled nucleophilic addition pathway over the thermodynamically controlled deprotonation (enolization).
-
Solution 2: Slow Addition. Add the ketone solution very slowly (dropwise) to the vigorously stirred Grignard reagent. This ensures the ketone is immediately consumed and does not build up in concentration, which can favor side reactions.[6]
-
Solution 3: Use of Additives. Consider the use of cerium(III) chloride (CeCl₃). Pre-complexing the Grignard reagent with anhydrous CeCl₃ can generate a more nucleophilic and less basic organocerium reagent, which can significantly suppress enolization and improve the yield of the addition product.[6]
-
Diagram: Competing Reaction Pathways
Caption: Competing nucleophilic addition and enolization pathways.
Experimental Protocol 2: Grignard Addition and Workup
Procedure:
-
Cool the freshly prepared (2,6-dimethylphenyl)magnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of 3-pentanone (0.95 equivalents) in anhydrous diethyl ether.
-
Add the 3-pentanone solution dropwise to the cooled, vigorously stirring Grignard reagent over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][7] This is preferred over strong acids for tertiary alcohols, which can be prone to elimination.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether to ensure complete product recovery.[6]
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Product Purification and General FAQs
FAQ 3.1: How should I purify the crude 3-(2,6-Dimethylphenyl)-3-pentanol?
Tertiary alcohols, especially those with higher molecular weights, often have high boiling points and can be susceptible to acid-catalyzed dehydration or decomposition at high temperatures.
-
Solution: Vacuum Distillation. The most effective method for purifying this product is vacuum distillation.[8] By reducing the pressure, the boiling point of the alcohol is significantly lowered, allowing for distillation at a temperature that prevents thermal decomposition.[8]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | N/A |
| Molecular Weight | 192.30 g/mol | N/A |
| Appearance | Expected: Colorless oil/liquid | N/A |
| Boiling Point | High; requires vacuum distillation | [8] |
FAQ 3.2: How can I determine the concentration of my Grignard reagent before use?
Inaccurate stoichiometry is a common source of low yields. Titration is essential for determining the exact molarity of your prepared Grignard reagent.
-
Solution: Iodine Titration. A simple and effective method is titration against a standardized solution of iodine. The Grignard reagent reacts with I₂ in a 1:1 stoichiometry.
-
Accurately weigh a small amount of iodine into a dry flask and dissolve it in anhydrous ether or THF.
-
Cool the dark brown iodine solution to 0 °C.
-
Slowly add your Grignard reagent solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown/yellow color disappears completely, and the solution becomes colorless.[6] Record the volume of Grignard reagent added to calculate the molarity.
-
References
-
Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
Sources
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- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in a grignard synthesis - ProQuest [proquest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenyl Grignard Addition
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard addition of the sterically demanding 2,6-dimethylphenylmagnesium halide. The significant steric bulk imposed by the two ortho-methyl groups presents unique hurdles to achieving efficient and high-yielding reactions. This resource provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.
Question 1: My Grignard reaction with 2,6-dimethylphenylmagnesium bromide is extremely slow or fails to proceed to completion, resulting in low yields. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow or incomplete reactions are the most common challenge with this sterically encumbered Grignard reagent. The two ortho-methyl groups significantly shield the nucleophilic carbon, hindering its approach to the electrophilic carbonyl center.[1][2] Several factors can be addressed to overcome this kinetic barrier:
-
Inactive Grignard Reagent: Ensure your Grignard reagent is freshly prepared and properly titrated.[3] The surface of magnesium turnings can have a passivating oxide layer that inhibits reagent formation.[4][5]
-
Reaction Temperature: While lower temperatures can sometimes improve selectivity in other Grignard reactions, in this case, the primary obstacle is the high activation energy due to steric hindrance.
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether can be beneficial.[7]
-
-
Lewis Acid Additives: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the sterically hindered Grignard reagent.
-
Zinc(II) and Lanthanide(III) Salts: Catalytic amounts of salts like ZnCl₂, CeCl₃, or LaCl₃·2LiCl have been shown to effectively promote the addition of Grignard reagents to ketones.[1]
-
-
"Turbo-Grignard" Reagents: The use of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) can significantly increase the reactivity of the organomagnesium species.[8][9][10] LiCl breaks down the oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[8]
Question 2: I am observing significant amounts of side products, primarily the recovered starting ketone and products of enolization or reduction. How can I suppress these pathways?
Answer:
The formation of these side products is a direct consequence of the steric hindrance that impedes the desired nucleophilic addition. When the 1,2-addition pathway is slow, competing reaction pathways can become dominant.[1]
-
Enolization: The sterically hindered Grignard reagent can act as a base, abstracting an α-proton from the ketone to form an enolate.[1] Upon workup, this enolate is protonated, regenerating the starting ketone.[1]
-
Lower Reaction Temperature: While higher temperatures can increase the rate of addition, they can also favor enolization. A careful balance must be struck. If enolization is a major issue, try running the reaction at a lower temperature (e.g., 0 °C to -20 °C) in the presence of a Lewis acid to activate the carbonyl group.
-
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone via a six-membered cyclic transition state, a pathway known as a Meerwein-Ponndorf-Verley-type reduction.[1]
-
Choice of Grignard Reagent: While the 2,6-dimethylphenyl group itself does not have β-hydrogens relative to the magnesium insertion point, ensure that any other Grignard reagents used in alternative strategies (see FAQs) are chosen to minimize this possibility.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions regarding the use of 2,6-dimethylphenyl Grignard reagents.
FAQ 1: Are there alternative methods for preparing the 2,6-dimethylphenyl Grignard reagent that might improve its reactivity?
Answer:
Yes, the method of preparation can significantly influence the reactivity of the Grignard reagent.
-
Magnesium-Halogen Exchange: An alternative to the direct insertion of magnesium is the magnesium-halogen exchange reaction.[11][12] This involves reacting 2,6-dimethylbromobenzene with a more reactive, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[11] This method can often be performed at lower temperatures and can tolerate a wider range of functional groups.[11] The use of i-PrMgCl·LiCl is particularly effective for this transformation.[9]
FAQ 2: I am working with a very sensitive substrate. Are there milder alternatives to the 2,6-dimethylphenyl Grignard reagent for introducing this bulky aryl group?
Answer:
For substrates that are incompatible with the strongly basic and nucleophilic nature of Grignard reagents, several alternative organometallic reagents can be considered:
-
Organolithium Reagents: 2,6-dimethylphenyllithium can be prepared from 2,6-dimethylbromobenzene and n-butyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts, which may help overcome steric hindrance. However, they are also more basic and may exhibit lower functional group tolerance.
-
Organozinc Reagents: Organozinc reagents, often prepared via transmetalation from the corresponding organolithium or Grignard reagent, are less reactive and more functional group tolerant. Their addition to carbonyls often requires catalysis.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: If the goal is to form a C-C bond between the 2,6-dimethylphenyl group and an sp² or sp-hybridized carbon, reactions like the Kumada-Corriu coupling (using the Grignard reagent with a nickel or palladium catalyst) can be highly effective.[13][14] This approach is particularly useful for coupling with aryl or vinyl halides.[13][15][16]
FAQ 3: How does the choice of solvent affect the outcome of the reaction?
Answer:
The solvent plays a crucial role in solvating and stabilizing the Grignard reagent.[7]
-
Tetrahydrofuran (THF): THF is generally the preferred solvent for preparing and reacting sterically hindered Grignard reagents. Its higher solvating power compared to diethyl ether helps to break up Grignard aggregates and increase the concentration of the reactive monomeric species.[8]
-
Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, its lower boiling point may not be sufficient for overcoming the activation energy of sterically demanding additions.[17]
Protocols and Data
Table 1: Troubleshooting Strategies for 2,6-Dimethylphenyl Grignard Addition
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Low or No Conversion | Low reactivity due to steric hindrance | Increase reaction temperature (reflux in THF). | Monitor for decomposition of starting materials or product. |
| Use a Lewis acid catalyst (e.g., ZnCl₂, CeCl₃). | Stoichiometry of the Lewis acid may need optimization. | ||
| Prepare the Grignard reagent using i-PrMgCl·LiCl. | This "Turbo-Grignard" is more reactive.[8] | ||
| Significant Enolization | Grignard reagent acting as a base | Lower the reaction temperature. | This may decrease the desired reaction rate. |
| Use a less hindered ketone if possible. | Substrate modification may not be an option. | ||
| Formation of Reduction Byproducts | Grignard reagent with β-hydrogens | Not applicable to 2,6-dimethylphenyl Grignard itself. | A concern if using other Grignard reagents. |
Experimental Protocol: Optimized Grignard Addition using a Lewis Acid Additive
This protocol outlines a general procedure for the addition of 2,6-dimethylphenylmagnesium bromide to a ketone using zinc(II) chloride as a catalyst.
1. Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous THF from the dropping funnel. The reaction is exothermic and should be initiated with gentle heating if necessary.
-
Maintain a gentle reflux until the magnesium is consumed.
2. Grignard Addition to the Ketone:
-
In a separate flame-dried flask under nitrogen, dissolve the ketone (1.0 equivalent) and anhydrous zinc(II) chloride (0.1-0.2 equivalents) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the ketone solution via a cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
3. Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Decision Tree for Troubleshooting Poor Yields
This diagram illustrates a logical progression for addressing low-yielding reactions.
Caption: Troubleshooting flowchart for low-yielding reactions.
References
-
Lee, J.-S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Brubaker, J. (n.d.). Magnesium-Halogen Exchange. Myers Research Group, Harvard University. [Link]
-
Ashenhurst, J. (2023). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Schäfer, P., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
McMurry, J. (2024). Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. [Link]
-
Clark, J. (2023). An Introduction to Grignard Reagents. Chemguide. [Link]
-
Minimal Theoretical Description of Magnesium Halogen Exchanges. (2023). ACS Publications. [Link]
- Method for preparing 2,6-dimethyl-2-heptanol. (2008).
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (2018). DSpace@MIT. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2016). PMC. [Link]
-
Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. (2014). Organic Letters. [Link]
-
Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. (2014). PMC. [Link]
-
Addition of Chloroprene Grignards to Aromatic Aldehydes: Synthesis of Homoallenyl Alcohols. (2021). ACS Publications. [Link]
-
1-d-ALDEHYDES FROM GRIGNARD REAGENTS. (1971). Organic Syntheses. [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). MDPI. [Link]
-
Kumada—Corriu Coupling of Grignard Reagents, Probed with a Chiral Grignard Reagent. (2025). ResearchGate. [Link]
-
Grignard reagent. (n.d.). Wikipedia. [Link]
- Process for preparing 2,6-dialkylphenylacetic acids. (2021).
-
Barl, N. M., Werner, V., & Säma, C. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. LOCKSS. [Link]
-
Grignard Reagents: Powerful Tools for Synthesis. (2025). Organic Chemistry Academy. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2017). Chemical Science. [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Organic Process Research & Development. [Link]
-
Kumada coupling. (n.d.). Wikipedia. [Link]
-
Ashenhurst, J. (2023). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. [Link]
-
Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkat USA. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
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- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 14. arkat-usa.org [arkat-usa.org]
- 15. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Handling of 3-(2,6-Dimethylphenyl)-3-pentanol
Welcome to the technical support center for 3-(2,6-Dimethylphenyl)-3-pentanol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability issues—specifically, unwanted dehydration—during their work with this unique tertiary alcohol. Our goal is to provide a deep understanding of the underlying chemical principles and to offer practical, field-proven solutions to ensure the integrity of your compound throughout your experimental workflow.
Core Principles: Why is 3-(2,6-Dimethylphenyl)-3-pentanol Prone to Dehydration?
Understanding the inherent reactivity of your molecule is the first step toward preventing unwanted side reactions. 3-(2,6-Dimethylphenyl)-3-pentanol is a tertiary alcohol. Tertiary alcohols are significantly more susceptible to acid-catalyzed dehydration than their secondary or primary counterparts.[1][2] This heightened reactivity is due to the mechanism of the elimination reaction, which proceeds via an E1 pathway.[3][4][5][6]
The E1 mechanism involves two key steps:
-
Protonation of the Hydroxyl Group: In the presence of an acid, the hydroxyl (-OH) group is protonated to form an alkyloxonium ion (-OH₂⁺). This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Formation of a Carbocation Intermediate: The water molecule departs, leaving behind a carbocation. This is the slow, rate-determining step of the reaction.[3][4]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming an alkene and regenerating the acid catalyst.[1]
The stability of the carbocation intermediate is the critical factor governing the rate of dehydration.[5] In the case of 3-(2,6-Dimethylphenyl)-3-pentanol, the resulting carbocation is not only tertiary but also benzylic . The positive charge can be delocalized through resonance into the aromatic ring, making this intermediate exceptionally stable and easy to form.[7][8][9][10] This dual stabilization dramatically lowers the energy barrier for dehydration, making the molecule sensitive to even trace amounts of acid or elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows complex signals in the olefinic region (5-6 ppm) after workup. What are they? A: These signals almost certainly correspond to alkene isomers formed via dehydration. The reaction can produce a mixture of products depending on which adjacent proton is removed. This is a clear indication that your compound was exposed to acidic conditions at some point.
Q2: I purified my product on a standard silica gel column and my yield was very low, with a faster-eluting impurity. What happened? A: Standard silica gel is inherently acidic and can catalyze the dehydration of sensitive alcohols like yours directly on the column. The faster-eluting spot is the less polar alkene byproduct. This is a very common issue with acid-sensitive tertiary alcohols.
Q3: Can I heat my compound to remove residual solvent under vacuum? A: We strongly advise against aggressive heating. Tertiary alcohols, especially benzylic ones, can undergo elimination at elevated temperatures even without a strong acid catalyst.[2][6] If solvent removal is necessary, use a rotary evaporator at low temperatures (<35-40°C) or dry the sample under high vacuum at room temperature.
Troubleshooting Guide: Preventing Dehydration at Every Step
This section addresses specific experimental stages where dehydration is most likely to occur and provides actionable solutions.
| Experimental Stage | Potential Cause of Dehydration | Recommended Preventative Action |
| Aqueous Workup | Incomplete neutralization of acid catalysts or acidic byproducts. | Wash the organic layer thoroughly with a mild base (e.g., saturated NaHCO₃ solution) until the aqueous layer is confirmed to be basic (pH > 8).[11][12] |
| Purification | Use of standard (acidic) silica gel for chromatography. | Use neutralized silica gel, basic alumina, or consider non-chromatographic methods like recrystallization or distillation (if thermally stable). |
| Solvent Removal | Heating the sample to high temperatures (>40°C) during concentration. | Remove solvents under reduced pressure at low temperatures. Avoid heating the neat compound.[2] |
| Storage | Long-term storage in non-neutral (e.g., unwashed) glassware or exposure to acidic vapors in the lab environment. | Store the purified compound in a clean, dry vial, preferably under an inert atmosphere (N₂ or Ar), and in a freezer. |
Validated Protocols for Preserving Compound Integrity
Here we provide detailed, step-by-step methodologies designed to prevent dehydration. Following these protocols will create a self-validating workflow, ensuring the stability of your 3-(2,6-Dimethylphenyl)-3-pentanol.
Protocol A: Robust Neutralizing Aqueous Workup
This protocol is essential after any reaction, especially those run under acidic conditions or where acidic byproducts may have formed.
-
Initial Quench: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), dilute it with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
First Basic Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
CAUTION: If a significant amount of acid is present, CO₂ gas will evolve vigorously. Add the bicarbonate solution in small portions and vent the separatory funnel frequently.[11]
-
-
Agitation & Separation: Shake the funnel gently, allow the layers to separate, and discard the lower aqueous layer.
-
Confirmation of Neutrality: Add a fresh portion of NaHCO₃ solution. Shake again. Before discarding, test the aqueous layer with pH paper. It should be basic (pH ≥ 8). If it is not, repeat the wash until neutrality is achieved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up any emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40°C).
Protocol B: Purification by Neutralized Silica Gel Chromatography
Standard silica gel is acidic enough to cause complete decomposition of the target alcohol. This neutralization procedure is critical.
-
Prepare Slurry: In a fume hood, create a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Neutralization: For every 100 g of silica gel, add 1 mL of triethylamine (Et₃N). Stir the slurry thoroughly for 15-20 minutes. The triethylamine will adsorb to the acidic sites on the silica surface.
-
Pack Column: Pack your chromatography column with the neutralized silica slurry as you normally would.
-
Eluent Preparation: Add the same percentage of triethylamine (e.g., 1% by volume if you used 1 mL for 100g) to the mobile phase you will use for the elution. This ensures the column remains neutralized throughout the purification process.
-
Run Chromatography: Load your sample and run the column as usual. The alcohol should now elute without dehydration.
Protocol C: Purification by Basic Alumina Chromatography
As an alternative to silica gel, basic alumina is an excellent choice for acid-sensitive compounds.
-
Select Alumina: Choose activated, basic alumina (Brockmann I, basic).
-
Pack & Run: Pack and run the column using an appropriate solvent system. Note that alumina has different polarity characteristics than silica, so you may need to adjust your eluent system (often requiring more polar solvents).
-
Monitor Fractions: Collect and analyze fractions as usual to isolate the purified alcohol.
References
- Vertex AI Search. Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Accessed March 7, 2026.
- JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. May 22, 2025.
- Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. Accessed March 7, 2026.
- Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. December 23, 2019.
- Hunt, I. Ch15: Dehydration of ROH to C=C. University of Calgary, Department of Chemistry. Accessed March 7, 2026.
- Quora. Why is tertiary alcohol more stable?. June 27, 2021.
- ResearchGate. How to purify tertiary alcohol?. April 22, 2024.
- Vertex AI Search. Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. October 10, 2025.
- Northern Arizona University. Experiment 5: Alcohol Dehydration of Menthol. Accessed March 7, 2026.
- SATHEE. Chemistry Dehydration Of Alcohols. Accessed March 7, 2026.
- ECHEMI. Comparing the stabilities of allylic, benzylic, and tertiary radicals. Accessed March 7, 2026.
- Master Organic Chemistry. Elimination Reactions of Alcohols. April 16, 2015.
- Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. May 30, 2020.
- Master Organic Chemistry.
- Chemistry Steps.
- European Patent Office. PURIFICATION OF TERTIARY BUTYL ALCOHOL - EP 1673330 B1. November 26, 2008.
- Vertex AI Search. Dehydration of an alcohol. Accessed March 7, 2026.
- Science Learning Center. Dehydration of an Alcohol. Accessed March 7, 2026.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Guide: Optimizing Nucleophilic Addition to Hindered Ketones
Case ID: HK-ADD-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Wall
Subjecting sterically hindered ketones (e.g., di-tert-butyl ketone, camphor derivatives, fenchone) to nucleophilic addition is a classic kinetic challenge. The steric bulk surrounding the carbonyl carbon raises the activation energy (
The Paradox: Increasing temperature provides the energy to overcome this barrier but simultaneously lowers the barrier for competing deleterious pathways—specifically enolization (deprotonation) and
This guide provides a diagnostic framework to identify which failure mode is occurring and offers two validated protocols to circumvent the steric wall.
Diagnostic Framework: Why Did My Reaction Fail?
Before optimizing temperature, you must identify the specific failure mode. Use the decision tree below to diagnose your crude NMR data.
Figure 1: Diagnostic logic flow for hindered ketone addition failures. Use D₂O quench to distinguish between enolization and kinetic inertness.
Technical Deep Dive: Competing Mechanisms
Scenario A: The Enolization Trap (Thermodynamic Sink)
Hindered ketones often have acidic
-
Symptom: Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.
-
Temperature Impact: Higher temperatures often favor the thermodynamic enolate over the kinetic addition product.
Scenario B: The Reduction Trap (Grignard Specific)
If you are using a Grignard reagent with
-
Symptom: Formation of the secondary alcohol (reduction) instead of the tertiary alcohol.[1]
-
Fix: Switch to Organolithiums (no
-hydride transfer mechanism) or use the Imamoto Protocol (see below).
Optimization Protocols
Protocol A: The "Thermal Ramp" (For Organolithiums)
Best for: Moderately hindered ketones where enolization is not the primary killer.
Do not default to reflux. Many organolithiums decompose (via ether cleavage or elimination) above 0°C.
-
Cryogenic Start: Cool THF solution of ketone to -78°C .
-
Addition: Add R-Li slowly down the side of the flask.
-
The Soak: Stir at -78°C for 1 hour. Note: Reaction is unlikely to occur here for hindered substrates, but this allows complexation.
-
The Ramp: Allow the bath to warm naturally to 0°C over 2-3 hours.
-
Why: As T increases, the kinetic energy allows the nucleophile to breach the steric wall.
-
-
Checkpoint: Aliquot at 0°C. If SM remains, warm to RT. Do not heat >40°C unless using specialized solvents (e.g., toluene) and stable reagents.
Protocol B: The "Imamoto" Organocerium Method (The Gold Standard)
Best for: Severely hindered ketones (e.g., fenchone, di-tert-butyl ketone) or when enolization is dominant.
Organocerium reagents (
Materials:
-
Anhydrous
(Crucial: Must be dried effectively). -
Organolithium reagent (
). -
THF.[2]
Step-by-Step Workflow:
-
Activation of
:-
Place
in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. -
Visual Check: The solid should turn to a fine white powder. If it remains clumpy, it is not dry. Incomplete drying kills the reagent [4].
-
Cool and suspend in dry THF. Stir overnight at RT to form a milky slurry.
-
-
Transmetallation (The "Ate" Complex):
-
The Addition:
-
Add the hindered ketone (in THF) to the slurry at -78°C .
-
Crucial Temp Control: For extremely hindered substrates, allow the mixture to warm to 0°C or even RT . The suppressed basicity of organocerium allows this thermal increase without triggering enolization [3].
-
-
Workup: Quench with dilute HCl or acetic acid.
Comparative Data: Reagent Performance
The following table illustrates the yield improvements when switching from standard Grignard/Lithium conditions to the Organocerium protocol for a model hindered substrate (e.g., enolizable hindered ketone).
| Reagent System | Temperature | Major Product | Yield | Mechanism Note |
| R-MgBr | 25°C | Recovered SM + 2° Alcohol | <10% (Target) | Enolization + Reduction dominant [1] |
| R-Li | -78°C to 0°C | Recovered SM | 30-40% | High basicity causes enolization |
| R-Li / CeCl₃ | -78°C to 25°C | 3° Alcohol (Target) | >90% | Carbonyl activation + Basicity suppression [5] |
FAQ: Common User Issues
Q: I tried the Imamoto method, but I still got no reaction.
-
A: The culprit is almost always wet
. The heptahydrate must be rigorously dried. If you skip the vacuum heating step, the water destroys the RLi immediately. Alternatively, use commercially available anhydrous beads, but grind them under argon before use.
Q: Can I use Lewis Acids like
-
A:
is risky with organolithiums/Grignards because it can facilitate halogen-metal exchange or polymerization. Cerium is unique because it tolerates the nucleophile while activating the electrophile.
Q: My Grignard reagent is failing. Should I heat it to reflux?
-
A: Generally, no.[11] If you are observing reduction (secondary alcohol), heating will only increase the rate of hydride transfer. You must switch to an organolithium (no
-hydrogens) or the organocerium protocol.
References
-
Takahashi, R., et al. "Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis."[3] Nature Communications, 12, 6691 (2021).[3] Link
-
Imamoto, T., et al. "Organocerium reagents.[2][12] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 26(39), 4763-4766 (1985). Link
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[12] Journal of the American Chemical Society, 111(12), 4392-4398 (1989). Link
-
Evans, W. J., et al. "The utility of cerium(III) chloride in the synthesis of organocerium reagents." Journal of Organic Chemistry, 55(25), 6260-6268. Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link
Sources
- 1. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Drying Methods for Viscous Tertiary Phenyl Alcohols
Welcome to the technical support center for the purification and drying of viscous tertiary phenyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with removing water from these sterically hindered and often sensitive compounds. Their high viscosity can impede efficient drying, while their chemical nature makes them susceptible to undesirable side reactions under harsh conditions.
This resource provides in-depth, experience-driven answers to common questions, troubleshooting for specific experimental issues, and detailed protocols to enhance the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: Why are viscous tertiary phenyl alcohols so difficult to dry compared to other alcohols?
A: The difficulty arises from a combination of physical and chemical properties. Their high viscosity physically traps water molecules within the bulk material, making it difficult for drying agents to access the water or for water to be removed under vacuum. Chemically, tertiary alcohols are prone to acid-catalyzed dehydration to form alkenes, especially at elevated temperatures.[1][2][3] The carbocation intermediate in this E1 elimination pathway is tertiary and thus highly stabilized, making the reaction facile under acidic conditions.[2][4][5] Many common drying agents have acidic properties that can initiate this unwanted side reaction.
Q2: Can I use standard solid desiccants like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)?
A: While these are common drying agents, their effectiveness with highly viscous alcohols is limited.[6][7] The high viscosity prevents efficient mixing, meaning the desiccant may only dry the surface of the alcohol it is in direct contact with. Furthermore, these salts can become "clumped" or "caked" with absorbed water, which can be difficult to separate from the viscous product, leading to sample loss.[7] While they can be used, they often require extended drying times and vigorous agitation, and may not achieve the desired level of dryness.
Q3: Is heating under high vacuum a reliable method for removing water?
A: Heating under vacuum can be effective for removing residual volatile solvents, but it must be approached with extreme caution for tertiary phenyl alcohols.[8] As mentioned, these alcohols can undergo dehydration at elevated temperatures.[1][3] Applying heat, even under vacuum, can provide the necessary activation energy for this elimination reaction, leading to the formation of alkene impurities. If this method is attempted, it should be done at the lowest possible temperature and for the shortest possible time, with careful monitoring of product purity.
Q4: What is the most robust method for drying these types of alcohols?
A: For achieving very low water content, azeotropic distillation is often the most reliable and scalable method.[9][10] This technique involves dissolving the viscous alcohol in a suitable water-immiscible solvent (an "entrainer") that forms a low-boiling azeotrope with water.[9][11] By distilling this azeotrope, water is continuously removed from the system. Solvents like toluene or cyclohexane are commonly used.[9][11] This method avoids the use of acidic reagents and can be performed at temperatures below the decomposition point of the alcohol.
Troubleshooting Guide
Q5: I tried drying my tertiary phenyl alcohol with anhydrous MgSO₄, but my NMR still shows water. What went wrong?
A: This is a common issue. The high viscosity of your compound likely prevented the MgSO₄ from effectively mixing and accessing all the trapped water molecules. The drying agent may have become saturated on its surface, creating a barrier to further water absorption.
-
Solution 1 (Improved Desiccant Contact): Dilute your viscous alcohol in a dry, inert, and volatile solvent (like anhydrous diethyl ether or dichloromethane) before adding the drying agent. This reduces the viscosity, allowing for better mixing and more efficient water absorption. After drying, the solvent can be carefully removed in vacuo at low temperature.
-
Solution 2 (Alternative Desiccant): Consider using molecular sieves (3Å or 4Å). These have a high capacity for water and a neutral pH. They should be activated by heating under vacuum before use. Again, dissolving the alcohol in a dry solvent will improve the efficiency of the sieves.
Q6: I attempted to dry my sample by heating it under vacuum and now my product is impure. I suspect decomposition. How can I confirm this and what should I do instead?
A: The likely impurity is the corresponding alkene formed via dehydration.[12] You can often confirm this by ¹H NMR spectroscopy, looking for new signals in the olefinic region (typically 5-7 ppm).
-
Confirmation: Compare the NMR spectrum of your dried product with the starting material. The appearance of vinyl proton signals and the disappearance or reduction of the alcohol -OH peak are strong indicators of dehydration.
-
Alternative Method: Avoid heating. Use a non-thermal drying method. The gold standard is azeotropic distillation using a Dean-Stark apparatus. This method removes water efficiently at the boiling point of the azeotrope, which is typically lower than a temperature that would cause significant decomposition.[13]
Q7: I performed an azeotropic distillation with toluene, but the process seems very slow and I'm not collecting much water. What's happening?
A: Several factors could be at play:
-
Low Initial Water Content: Your sample may already be relatively dry.
-
Inefficient Mixing: If the viscous alcohol is not well-dissolved in the toluene, water removal will be slow. Ensure you have a homogenous solution and adequate stirring in the distillation flask.
-
Apparatus Leaks: Check all ground glass joints for a proper seal. A leak in the system can prevent the azeotrope from efficiently reaching the condenser.
-
Insufficient Heat: The distillation rate may be too low. Cautiously increase the heating mantle temperature to achieve a steady reflux and collection rate in the Dean-Stark trap.
Q8: How can I accurately determine the final water content in my viscous product?
A: The most accurate and widely accepted method for quantifying water content is Karl Fischer (KF) titration .[14][15][16][17] This technique is highly specific for water and can detect levels down to the parts-per-million (ppm) range.[14][18]
-
Sample Preparation: Due to the viscosity, direct injection into the KF cell may be difficult. Dissolving a precisely weighed amount of your sample in a dry, compatible solvent (e.g., anhydrous methanol or a specialized KF solvent) is the recommended approach.[14] For extremely difficult samples, a KF oven can be used to heat the sample and carry the evaporated water into the titration cell with a stream of dry gas.[14]
Comparative Analysis of Drying Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Solid Desiccants (e.g., MgSO₄, Na₂SO₄, Molecular Sieves) | Absorption/Adsorption | Simple setup, inexpensive (for sulfates).[6][19] | Inefficient for viscous liquids, potential for sample loss, can be slow.[7] Sulfates may not achieve very low water levels. | Pre-drying or when moderate dryness is acceptable. Molecular sieves are best in this class. |
| Heating Under Vacuum | Evaporation | Removes volatile impurities simultaneously. | High risk of thermal decomposition (dehydration) for tertiary alcohols.[1][3] Not effective for removing strongly bound water. | Situations where the alcohol is known to be thermally stable and only trace volatile solvents need removal. Use with extreme caution. |
| Azeotropic Distillation | Co-distillation with an entrainer | Highly efficient for low water levels, scalable, avoids harsh reagents.[9][10][11] | Requires specialized glassware (Dean-Stark), requires removal of the entrainer solvent afterwards. | Achieving high levels of dryness (<0.1% water), especially for thermally sensitive and viscous compounds. |
| Freeze-Drying (Lyophilization) | Sublimation | Extremely gentle, minimizes thermal stress. | Requires a solvent with a suitable freezing point (e.g., t-butanol, dioxane).[20][21] Can be slow and requires specialized equipment. | High-value, extremely sensitive compounds where all thermal risk must be avoided. |
Detailed Experimental Protocols
Protocol 1: Drying via Azeotropic Distillation with a Dean-Stark Apparatus
This protocol is the recommended method for efficiently drying viscous tertiary phenyl alcohols to low water levels.
1. Apparatus Setup:
- Assemble a standard distillation setup consisting of a round-bottom flask, a Dean-Stark trap, a condenser, and a heating mantle with a magnetic stirrer.
- Ensure all glassware is oven-dried and assembled while still warm to prevent atmospheric moisture contamination.
- Place a magnetic stir bar in the round-bottom flask.
2. Procedure:
- Charge the round-bottom flask with the viscous tertiary phenyl alcohol.
- Add a suitable entrainer, such as toluene or cyclohexane, in a volume sufficient to fully dissolve the alcohol and allow for efficient stirring (typically 5-10 times the volume of the alcohol).
- Fill the Dean-Stark trap with the same entrainer solvent until it begins to flow back into the distillation flask.
- Begin stirring and gently heat the mixture to reflux.[13]
- As the mixture boils, the vapor of the azeotrope (entrainer + water) will rise, condense, and collect in the Dean-Stark trap.[13]
- Because water is denser than toluene or cyclohexane, it will separate and collect in the bottom of the trap. The lighter entrainer will overflow from the side arm and return to the distillation flask.[11]
- Continue the distillation until no more water collects in the trap.
- Turn off the heat and allow the apparatus to cool to room temperature.
- The dried solution of your alcohol in the entrainer can be transferred from the flask. The entrainer can then be removed under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent any decomposition.
Protocol 2: Verification of Dryness using Karl Fischer Titration
This protocol outlines the general steps for determining the water content of your final product.
1. Titrator Preparation:
- Set up and standardize the Karl Fischer titrator according to the manufacturer's instructions.[22] This typically involves using a certified water standard.[14]
2. Sample Preparation:
- In a clean, dry vial, accurately weigh approximately 100-500 mg of your dried, viscous alcohol. Record the exact mass.
- Add a precise volume of a suitable anhydrous solvent (e.g., Karl Fischer grade methanol or chloroform) to dissolve the sample completely.[14]
3. Titration:
- Inject a known quantity of the prepared sample solution into the titration vessel.
- Initiate the titration. The instrument will automatically add the KF reagent and detect the endpoint.[15][22]
- The instrument's software will calculate the water content, usually in ppm or percent.
- Perform the measurement in triplicate to ensure accuracy and reproducibility.
Visual Diagrams
Decision-Making Workflow for Drying Method Selection
This diagram provides a logical path to selecting the most appropriate drying method based on experimental requirements.
Caption: Decision tree for selecting a drying method.
Experimental Workflow for Azeotropic Distillation
This diagram illustrates the key steps and flow of materials in an azeotropic distillation setup.
Caption: Workflow for azeotropic distillation.
References
-
Azeotropic distillation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Alkenes by Dehydration of Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved March 7, 2026, from [Link]
-
TERTIARY BUTYL ALCOHOL 99% - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]
-
Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved March 7, 2026, from [Link]
-
Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved March 7, 2026, from [Link]
-
struggling to dry sticky compounds – any advice? : r/OrganicChemistry - Reddit. (2025, April 13). Retrieved March 7, 2026, from [Link]
-
Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved March 7, 2026, from [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2026, from [Link]
-
Karl Fischer Titration Guide. (n.d.). Retrieved March 7, 2026, from [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques - GWSI. (2024, July 1). Retrieved March 7, 2026, from [Link]
-
What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]
-
An overview of Dehydration of Ethanol by Azeotropic Distillation using various entrainer - ijrti. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ethanol-Water azeotropic distillation : r/ChemicalEngineering - Reddit. (2020, March 12). Retrieved March 7, 2026, from [Link]
-
The Acid-catalyzed Rearrangement of Phenylethynylcarbinols | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Effect of Tertiary Butyl Alcohol on the Resistance of the Dry Product Layer During Primary Drying - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Karl Fischer Titration – Defined? or Over Simplified? - CSC Scientific. (2009, January 19). Retrieved March 7, 2026, from [Link]
-
Why do tertiary alcohols dehydrate more easily than primary alcohols - Sathee Forum. (2025, October 11). Retrieved March 7, 2026, from [Link]
-
dehydration of alcohols - Chemguide. (n.d.). Retrieved March 7, 2026, from [Link]
-
Rearrangement - MSU chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sample Preparation for Scanning Electron Microscopy: The Surprising Case of Freeze Drying from Tertiary Butanol - bio.umass.edu. (n.d.). Retrieved March 7, 2026, from [Link]
-
Freeze -drying of tertiary butyl alcohol /water cosolvent systems - Purdue e-Pubs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dehydration of tertiary alcohols with the Ph 3 P-I 2 system - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry - Pinacol rearrangement. (n.d.). Retrieved March 7, 2026, from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. (n.d.). Retrieved March 7, 2026, from [Link]
-
Desiccant efficiency in solvent and reagent drying. 7. Alcohols - Chemistry. (2002, May 1). Retrieved March 7, 2026, from [Link]
-
Rearrangements - Chemistry LibreTexts. (2023, August 1). Retrieved March 7, 2026, from [Link]
-
Alcohols, phenols and ethers | Grade 12 | Chemistry | Khan Academy - YouTube. (2025, September 26). Retrieved March 7, 2026, from [Link]
-
Pinacol Rearrangement - Master Organic Chemistry. (2023, January 10). Retrieved March 7, 2026, from [Link]
-
Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved March 7, 2026, from [Link]
- US4454359A - Process for drying alcohols - Google Patents. (n.d.).
Sources
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- 2. Why do tertiary alcohols dehydrate more easily than primary alcohols ? | Sathee Forum [forum.prutor.ai]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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- 16. Karl Fischer titration applications | Metrohm [metrohm.com]
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separation of 3-(2,6-Dimethylphenyl)-3-pentanol from isomers
Technical Support Center: Separation of 3-(2,6-Dimethylphenyl)-3-pentanol
Topic: Isolation and Purification of Sterically Hindered Tertiary Alcohols Ticket ID: #SEP-26DMP-05 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to separate 3-(2,6-Dimethylphenyl)-3-pentanol (Target) from a mixture containing regioisomers (primarily the 2,4- and 2,5-dimethylphenyl analogs) and dehydration byproducts (alkenes).
The Core Challenge: This molecule combines a tertiary alcohol with a 2,6-disubstituted aryl ring . This creates extreme steric crowding ("steric shielding") around the hydroxyl group.
-
Chemical Inertness: Standard derivatization (e.g., esterification with acyl chlorides) will fail or proceed glacially due to the blocking effect of the ortho-methyl groups.
-
Chromatographic Behavior: The 2,6-dimethyl group forces the phenyl ring out of planarity, significantly reducing
interactions compared to the flatter 2,4- or 3,4-isomers. -
Stability: Like all tertiary benzylic-type alcohols, it is prone to acid-catalyzed dehydration to form 3-(2,6-dimethylphenyl)-2-pentene .
Part 1: Troubleshooting Guide (Q&A)
Q1: I see a persistent shoulder or split peak in my HPLC traces. Is this an enantiomer?
Diagnosis: No. 3-(2,6-Dimethylphenyl)-3-pentanol is achiral because the central carbon is bonded to two identical ethyl groups. Root Cause: The shoulder is likely the 2,4-dimethylphenyl regioisomer . Explanation: Synthesis from xylene precursors often carries 2,4-isomer impurities. Standard C18 columns separate based on hydrophobicity, which is nearly identical for these isomers. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
- -face and interacts strongly with the phenyl phase. The 2,6-isomer is "thick" and sterically hindered; it cannot lie flat against the stationary phase, leading to weaker retention.
-
Result: The 2,6-isomer will elute earlier than the 2,4-isomer on phenyl phases, often resolving the shoulder into a distinct baseline-separated peak.
Q2: My product purity drops after distillation, and I see a new low-boiling fraction. What is happening?
Diagnosis: Thermal Dehydration. Root Cause: Tertiary alcohols are thermally unstable, especially in the presence of trace acids (even from unwashed silica gel). Heating above 120°C often triggers the elimination of water to form the alkene. Solution:
-
Basify the Pot: Add 1% w/w solid Sodium Carbonate (
) or Sodium Bicarbonate to the distillation flask to neutralize trace acidity. -
High Vacuum: Do not attempt atmospheric distillation. Use high vacuum (< 1 mbar) to keep the bath temperature below 80°C.
-
Alternative: If the impurity is the alkene, use Flash Chromatography (Silica, Hexane/EtOAc 95:5). The non-polar alkene elutes at the solvent front; the alcohol is much more polar and elutes later.
Q3: I cannot form the 3,5-dinitrobenzoate derivative for purity analysis. The reaction doesn't work.
Diagnosis: Steric Blockade.[5] Root Cause: The hydroxyl group is shielded by the two ethyl groups and the two ortho-methyl groups. A bulky reagent like 3,5-dinitrobenzoyl chloride cannot access the oxygen. Solution:
-
For Analysis: Use TMS-derivatization (Trimethylsilyl). The TMS group is smaller and the reaction is driven by the high affinity of Silicon for Oxygen. Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C.
-
For Purification: Do not rely on crystallization of esters. Rely on the crystallization of the alcohol itself from non-polar solvents (Pentane or Hexane) at -20°C. The symmetrical nature of the 2,6-isomer often leads to better packing/crystallinity than the asymmetric 2,4-isomer.
Part 2: Experimental Protocols
Protocol A: Analytical Separation (HPLC)
Use this to quantify the 2,6-isomer vs. 2,4-isomer.
| Parameter | Setting |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low wavelength required due to lack of conjugation) and 254 nm |
| Temperature | 30°C |
Expected Elution Order:
-
3-(2,6-Dimethylphenyl)-3-pentanol (Target) - Elutes First (Sterically shielded, less
-interaction). -
3-(2,4-Dimethylphenyl)-3-pentanol (Impurity) - Elutes Second (Stronger
-interaction).
Protocol B: Preparative Purification Workflow
For >10g scale crude material.
-
Dehydration Removal (Flash Chromatography):
-
Pack a silica column.[3] Pre-wash silica with 1% Triethylamine in Hexane to neutralize acid sites.
-
Elute with 100% Hexane . Collect the first fraction (Alkene byproducts).
-
Switch to 10% Ethyl Acetate in Hexane . Collect the alcohol product.
-
-
Isomer Enrichment (Selective Crystallization):
-
Dissolve the alcohol fraction in minimal hot Pentane (approx. 40°C).
-
Cool slowly to Room Temperature, then to -20°C (freezer) overnight.
-
The 2,6-isomer, being more symmetrical, typically crystallizes preferentially. The 2,4-isomer often remains in the mother liquor (oil).
-
Filter cold and wash with cold pentane.
-
Part 3: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for purification based on the specific impurity profile.
Figure 1: Purification Decision Matrix. Note the use of Triethylamine in silica chromatography to prevent acid-catalyzed dehydration.
References
-
Mechanism of Steric Exclusion in Chromatography
-
Smith, R. M. (2005). Retention mechanisms in reversed-phase liquid chromatography. Journal of Chromatography A. Link
- Insight: Explains why "flat" molecules (2,4-isomer) retain longer on Phenyl phases than "bulky" molecules (2,6-isomer).
-
-
Separation of Dimethylphenyl Isomers
- Dehydration of Tertiary Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 17: Elimination Reactions. Insight: Fundamental grounding for the acid-sensitivity of tertiary benzylic alcohols.
- Steric Hindrance in Chemical Derivatization: Nishio, M., et al. (1995). CH/π Interaction: Evidence, Nature, and Consequences. Wiley-VCH. Insight: Discusses the "blocking" effect of ortho-methyl groups in molecular recognition and reactivity.
Sources
- 1. Separation of Disulfide, bis(3,4-dimethylphenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. US6300515B1 - Process for the isomerization of allylic compounds - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. US4491672A - Preparation of aromatic azomethines - Google Patents [patents.google.com]
stability of 3-(2,6-Dimethylphenyl)-3-pentanol under acidic conditions
Topic: Stability & Handling Under Acidic Conditions
Executive Summary: The Stability Paradox
3-(2,6-Dimethylphenyl)-3-pentanol is a sterically congested tertiary benzylic alcohol.[1] While tertiary alcohols are generally prone to acid-catalyzed dehydration, this specific molecule exhibits a unique "push-pull" instability profile due to the 2,6-dimethyl (xylyl) substitution pattern .[1]
-
The Core Issue: The molecule is highly unstable in acidic environments.
-
The Mechanism: Rapid dehydration via the E1 mechanism to form 3-(2,6-dimethylphenyl)-2-pentene .[1]
-
The Driver: Relief of steric strain (B-strain) dominates over electronic effects.[1] The bulky ethyl groups and the ortho-methyls on the phenyl ring create significant crowding in the ground state (
), which is relieved upon ionization to the carbocation ( ).
Recommendation: Strict avoidance of acidic media (pH < 6) during synthesis, purification, and analysis is required to maintain integrity.
Troubleshooting Guide
Scenario A: HPLC Analysis Shows "Ghost" Peaks or Broadening
Symptom: You inject a pure sample, but the chromatogram shows a split peak or a new, less polar peak eluting later (Reverse Phase).
-
Root Cause: On-column Dehydration. Standard mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid are acidic enough to dehydrate the alcohol during the run.[1] The "ghost peak" is the alkene degradation product.
-
Solution:
Scenario B: Low Yield After Synthesis Workup
Symptom: NMR shows a mixture of the desired alcohol and olefinic protons (5.0–6.0 ppm region), despite the reaction going to completion.
-
Root Cause: Acidic Quench/Wash. Using dilute HCl or even saturated
(weakly acidic) during the workup can trigger dehydration, especially if the organic layer is concentrated with trace acid present. -
Solution:
-
Quench: Use saturated Sodium Bicarbonate (
) or dilute NaOH.[1] -
Drying: Use Potassium Carbonate (
) as the drying agent instead of Magnesium Sulfate ( ), which can be slightly acidic. -
Rotovap: Add a drop of Triethylamine (
) to the flask before concentrating under vacuum to neutralize any adventitious acid.[1]
-
Scenario C: Sample Degrades in Storage
Symptom: Purity decreases over weeks; sample turns yellow/viscous.[1]
-
Root Cause: Autocatalysis. Trace acid impurities on the glass surface or from the air initiate dehydration. The water produced can hydrolyze other impurities, creating a cycle.
-
Solution:
-
Container: Store in silylated glass vials or base-washed glassware.
-
Stabilizer: Store as a solid if possible.[1] If oil, store under Argon.
-
Mechanistic Insight (The "Why")
To understand the instability, we must look at the competition between Steric Inhibition of Resonance and Steric Strain Relief .
The Pathway: E1 Elimination
-
Protonation: The hydroxyl oxygen accepts a proton (
).[1] -
Ionization (Rate Limiting): Water leaves, forming a carbocation.[1]
-
Critical Detail: In a typical benzylic system, the phenyl ring aligns with the empty p-orbital to stabilize it. However, the 2,6-dimethyl groups clash with the ethyl groups, preventing this alignment (Steric Inhibition of Resonance).
-
The Override: Despite the lack of resonance stabilization, the Ground State Strain (crowding around the central carbon) is so high that the molecule "wants" to ionize to relieve this pressure (releasing bond angles from ~109.5° to ~120°).
-
-
Elimination: A proton is removed from an adjacent ethyl group (C2 or C4), forming the alkene.
Visualization: The Dehydration Pathway
Caption: The acid-catalyzed E1 elimination pathway. The driving force is the relief of steric strain upon loss of the water molecule, leading to the alkene.
Data & Specifications
| Parameter | Specification / Behavior |
| IUPAC Name | 3-(2,6-dimethylphenyl)pentan-3-ol |
| Molecular Formula | |
| Acid Stability ( | < 10 min at pH 2 (Room Temp) |
| Major Degradant | 3-(2,6-dimethylphenyl)-2-pentene (E/Z isomers) |
| Preferred HPLC Buffer | 10mM Ammonium Bicarbonate (pH 8.[1]0) |
| Workup pH Limit | Maintain pH > 7.0 at all times |
Frequently Asked Questions (FAQ)
Q1: Can I use Silica Gel chromatography for purification?
-
Answer: Proceed with caution. Standard Silica Gel is slightly acidic (pH ~5–6).[1] This is often sufficient to degrade this specific alcohol.[1]
-
Fix: Pre-treat the silica gel with 1% Triethylamine in Hexanes before loading your sample.[1] This neutralizes the active acidic sites on the silica surface.
Q2: Why does the 2,6-dimethyl pattern make it more sensitive than regular phenyl-pentanol?
-
Answer: It increases the Ground State Energy .[1] The methyl groups at the ortho positions physically bump into the ethyl chains of the pentanol backbone. The molecule is "spring-loaded."[1] Losing the hydroxyl group allows the geometry to relax, making the activation energy for dehydration surprisingly low, despite the electronic inhibition of resonance [1].
Q3: Is the dehydration reversible?
-
Answer: No. Under typical aqueous/organic conditions, the reaction is driven towards the alkene because the alkene is water-insoluble and separates (entropic driver), and the alkene is thermodynamically stable. Re-hydrating the alkene would require strong acid (Markovnikov addition), which would likely lead to polymerization or rearrangement rather than reforming the hindered alcohol.
Q4: Can I use GC-MS for analysis?
-
Answer: Only if the injector is clean and not too hot.[1] Thermal dehydration in the GC inlet is a common artifact for tertiary alcohols.
-
Test: Inject a small amount at a lower inlet temp (150°C). If you see the alkene peak decrease relative to the alcohol compared to a 250°C injection, you have thermal degradation.
References
-
March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (See Section on "Steric Inhibition of Resonance" and "Acid-Catalyzed Dehydration of Alcohols").[1] [1]
-
Charlton, J. L., & Alauddin, M. M. (1986). Ortho Substituent Effects on the Stability of Benzylic Carbocations. Journal of Organic Chemistry, 51(18), 3490–3493. (Discussion on how ortho-methyls affect benzylic cation stability/reactivity).
-
Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers.[1] (Fundamental principles of E1 elimination in hindered systems). [1]
Sources
Validation & Comparative
Structural Verification of Sterically Hindered Tertiary Alcohols: High-Field vs. Benchtop ¹H NMR Analysis of 3-(2,6-Dimethylphenyl)-3-pentanol
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Product Comparison Guide & Experimental Protocol.
Introduction & Mechanistic Context
In pharmaceutical development and organic synthesis, the accurate structural elucidation of sterically hindered intermediates is a critical quality control checkpoint. 3-(2,6-Dimethylphenyl)-3-pentanol (CAS 927440-07-1) serves as an exceptionally rigorous model compound for evaluating analytical platforms. Its unique molecular architecture—a bulky 2,6-dimethylphenyl group attached to a tertiary carbon (C3) bearing a hydroxyl group and two ethyl chains—introduces significant steric crowding and intrinsic magnetic asymmetry.
The Mechanistic Challenge:
While the two ethyl groups are chemically equivalent due to the molecule's plane of symmetry, the methylene (-CH₂-) protons within each individual ethyl group are fundamentally diastereotopic . Because the C3 carbon is a pro-chiral center, these two protons reside in distinct magnetic environments. They couple not only with the adjacent methyl group (vicinal coupling,
Resolving this complex splitting pattern requires significant magnetic field dispersion, making this molecule the perfect candidate to compare the analytical limits of Benchtop NMR (60 MHz) against High-Field NMR (600 MHz) .
Platform Comparison: High-Field vs. Benchtop NMR
Benchtop NMR spectrometers have democratized access to nuclear magnetic resonance, offering cryogen-free, low-maintenance operation that is ideal for routine QA/QC and process monitoring . However, the fundamental physics of NMR dictates that chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength.
A multiplet spanning 20 Hz occupies ~0.33 ppm on a 60 MHz benchtop system, but only ~0.033 ppm on a 600 MHz high-field system . For a sterically hindered molecule like 3-(2,6-Dimethylphenyl)-3-pentanol, this difference dictates whether the diastereotopic -CH₂- signals are cleanly resolved or collapse into an ambiguous spectral envelope.
Table 1: Performance Comparison for 3-(2,6-Dimethylphenyl)-3-pentanol Analysis
| Analytical Parameter | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | Impact on Structural Verification |
| Larmor Frequency | 600 MHz | 60 MHz | Dictates baseline sensitivity and signal dispersion. |
| Chemical Shift Dispersion | 600 Hz / ppm | 60 Hz / ppm | High-field prevents the overlap of complex aliphatic signals. |
| Typical Multiplet Width | ~0.03 ppm | ~0.30 ppm | At 60 MHz, the ABX₃ -CH₂- multiplet merges into a broad envelope . |
| Limit of Detection (LOD) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) | Benchtop requires higher sample concentration or extended scan times (64+ scans) . |
| Diastereotopic Resolution | Fully resolved | Unresolved (Overlapping) | High-field is mandatory for precise de novo elucidation of the pro-chiral center . |
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that every analytical workflow must be a self-validating system. The following protocol ensures data integrity through internal calibration and chemical validation.
Step 1: Sample Preparation & Internal Calibration
-
Action: Dissolve 15–20 mg of synthesized 3-(2,6-Dimethylphenyl)-3-pentanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
-
Causality: CDCl₃ is strictly chosen because it lacks exchangeable protons, preserving the visibility of the analyte's tertiary hydroxyl (-OH) signal. TMS serves as an internal standard, locking the 0.00 ppm reference point to self-validate the chemical shift scale.
Step 2: Baseline Acquisition (1D ¹H NMR)
-
Action: Acquire the spectrum using standard parameters. For the 600 MHz system, 16 scans are sufficient. For the 60 MHz benchtop system, increase to 64–128 scans to compensate for the lower intrinsic sensitivity. Ensure a relaxation delay (D1) of at least 2–3 seconds.
-
Causality: A sufficient D1 delay allows for complete longitudinal relaxation (
) of the sterically hindered methyl groups, ensuring that the integration ratios (e.g., 6H for the aryl methyls) remain perfectly stoichiometric.
Step 3: D₂O Exchange (Self-Validation of the Hydroxyl Group)
-
Action: Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds, allow the aqueous and organic phases to separate, and re-acquire the ¹H NMR spectrum.
-
Causality: The labile -OH proton rapidly exchanges with deuterium to form -OD. Because deuterium resonates at a vastly different frequency, the broad singlet at ~1.5–2.0 ppm will completely disappear from the ¹H spectrum. This creates a self-validating system, definitively distinguishing the hydroxyl proton from the overlapping aliphatic signals of the ethyl groups.
Mechanistic Analysis of the ¹H NMR Spectrum
When analyzing the spectrum of 3-(2,6-Dimethylphenyl)-3-pentanol, the structural causality behind the chemical shifts becomes evident:
-
Aromatic Protons (meta/para): Observed as a multiplet between 6.80–7.10 ppm (3H) . The electron-donating nature of the alkyl groups slightly shields these protons compared to unsubstituted benzene.
-
Aryl Methyl Groups (2,6-dimethyl): A sharp singlet at ~2.40 ppm (6H) . The equivalent chemical environment of both methyl groups on the phenyl ring confirms that free rotation around the C(aryl)-C3 bond is not entirely restricted on the NMR timescale, despite the severe steric bulk.
-
Diastereotopic Methylene Protons (-CH₂-): Located at ~1.70–2.00 ppm (4H) .
-
High-Field (600 MHz): The superior chemical shift dispersion resolves these signals into distinct, analyzable multiplets (the AB part of an ABX₃ system). The "roof effect" is visible, and precise geminal/vicinal coupling constants can be extracted.
-
Benchtop (60 MHz): The limited dispersion causes these complex multiplets to collapse into a broad, unresolved envelope. While integration remains accurate (4H), structural elucidation relies on pattern recognition rather than precise J-coupling extraction.
-
-
Terminal Methyl Protons (-CH₃): A triplet at ~0.80 ppm (6H) , resulting from standard vicinal coupling to the adjacent CH₂ group.
-
Hydroxyl Proton (-OH): A broad singlet typically around 1.50–2.00 ppm (1H) . The broadening is caused by intermediate chemical exchange rates and hydrogen bonding. (Validated via Step 3).
Workflow Visualization
The following decision matrix outlines the logic for selecting the appropriate NMR platform based on the required analytical endpoint.
Figure 1: Decision matrix and self-validating workflow for the NMR analysis of hindered alcohols.
Conclusion & Recommendations
For routine purity checks, reaction monitoring, and quantitative integration of 3-(2,6-Dimethylphenyl)-3-pentanol, Benchtop NMR (60 MHz) provides a rapid, highly accessible, and cost-effective solution. However, due to the intricate ABX₃ splitting caused by the diastereotopic methylene protons at the pro-chiral center, High-Field NMR (600 MHz) remains the mandatory platform for de novo structural elucidation and rigorous impurity profiling. Researchers must balance the operational accessibility of benchtop systems with the resolving power of superconducting magnets based on their specific phase of drug development.
References
-
Labcompare. "New Fields and Exciting Applications for Benchtop NMR Instruments." Labcompare Editorial. Available at:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog. Available at:[Link]
-
Verma, S., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." Magnetic Resonance in Chemistry / PubMed Central. Available at:[Link]
-
Bütikofer, M., et al. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers." Chemistry - A European Journal / ETH Zurich Research Collection. Available at:[Link]
Characteristic IR Peaks of 3-(2,6-Dimethylphenyl)-3-pentanol: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 3-(2,6-Dimethylphenyl)-3-pentanol . It is designed for researchers requiring robust identification protocols for sterically hindered tertiary benzylic alcohols.
Executive Summary & Structural Context
3-(2,6-Dimethylphenyl)-3-pentanol is a tertiary benzylic alcohol characterized by significant steric hindrance. Unlike simple benzylic alcohols, the presence of two methyl groups at the ortho positions (2,6-) of the phenyl ring creates a "steric fence" around the hydroxyl group.
For drug development professionals, this molecule represents a "performance" benchmark in stability. The steric crowding inhibits typical metabolic oxidation pathways and hinders intermolecular hydrogen bonding. Consequently, its IR spectrum exhibits distinct deviations from non-hindered analogs (e.g., 3-phenyl-3-pentanol), serving as a reliable fingerprint for purity and structural verification.
Structural Dissection
-
Core Scaffold: 3-Pentanol (Tertiary alcohol).
-
Aromatic System: 1,2,3-Trisubstituted benzene ring (functionally 2,6-dimethyl-1-substituted).
-
Key Feature: The Ortho-Effect . The 2,6-dimethyl groups force the hydroxyl moiety out of coplanarity and restrict H-bond network formation.
Comparative Spectral Analysis
The following analysis compares 3-(2,6-Dimethylphenyl)-3-pentanol against its non-hindered analog, 3-Phenyl-3-pentanol , to highlight diagnostic shifts.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Mode | Frequency Region (cm⁻¹) | 3-(2,6-Dimethylphenyl)-3-pentanol (Target) | 3-Phenyl-3-pentanol (Analog) | Performance Difference (Diagnostic Utility) |
| Hydroxyl (-OH) | Stretch | 3650–3200 | Sharp band ~3620 (Free OH) dominates; weaker broad band ~3450. | Broad, strong band ~3350–3400 (H-bonded). | Steric Shielding: The target shows a distinct "Free OH" peak even in condensed phases due to hindered H-bonding [1]. |
| Aromatic C-H | Stretch | 3100–3000 | Weak intensity, ~3060, 3020. | Medium intensity, ~3080, 3060, 3030. | Methyl Dilution: Aromatic C-H signals are relatively weaker in the target due to lower H/C ratio on the ring (3 vs 5 protons). |
| Aliphatic C-H | Stretch | 2980–2850 | Enhanced doublet ~2960, 2925 (Methyls). | Standard alkyl bands ~2960, 2870. | Methyl Signature: The 2,6-dimethyl groups add significant intensity to the asymmetric CH₃ stretch (~2925 cm⁻¹). |
| Aromatic Ring | OOP Bend | 800–680 | Strong bands ~770, 730. | Strong bands ~750, 690. | Substitution Pattern: The target follows the 1,2,3-trisubstituted pattern; the analog follows the monosubstituted pattern (690/750 rule) [2]. |
| C-O | Stretch | 1200–1100 | ~1150 (Tertiary).[1] | ~1140 (Tertiary). | Minimal shift, but band shape may be sharper in the target due to rigid conformation. |
Detailed Band Analysis[2]
A. The "Steric Shift" of the Hydroxyl Group (3650–3200 cm⁻¹)
In typical alcohols like 3-phenyl-3-pentanol, the -OH groups form extensive hydrogen-bonded networks, resulting in a broad, Gaussian-like absorption centered around 3350 cm⁻¹.
-
The Target Difference: In 3-(2,6-Dimethylphenyl)-3-pentanol, the ortho-methyl groups physically block the approach of H-bond acceptors.
-
Observation: Expect a sharp, non-bonded -OH stretching peak near 3620 cm⁻¹ , often appearing as a distinct shoulder or a separate peak from the H-bonded "hump." This is the primary indicator of the 2,6-substitution pattern in the alcohol context.
B. The 1,2,3-Trisubstituted Fingerprint (800–680 cm⁻¹)
The aromatic out-of-plane (OOP) bending vibrations are the most reliable method for confirming the substitution pattern.
-
Monosubstituted (Analog): Two strong peaks at ~690 cm⁻¹ and ~750 cm⁻¹.
-
1,2,3-Trisubstituted (Target): The 2,6-dimethylphenyl group is effectively a 1,2,3-trisubstituted ring (positions 1-R, 2-Me, 6-Me). This pattern typically yields a strong band near 770 cm⁻¹ and a second band near 730 cm⁻¹ [3]. The absence of the 690 cm⁻¹ peak is a negative confirmation of the target structure.
Experimental Protocol: High-Resolution Characterization
To obtain the data described above, the following protocol ensures minimal artifact interference (e.g., moisture) and maximum resolution of the "Free OH" peak.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is superior to KBr pellets for this lipophilic compound because KBr is hygroscopic (absorbing water that masks the OH region) and high pressure in pellet formation can force artificial H-bonding.
Step-by-Step Workflow
-
Instrument Setup: Use a Diamond or ZnSe crystal ATR accessory. Set resolution to 2 cm⁻¹ to resolve the sharp free-OH band.
-
Background Scan: Acquire 32 scans of the clean crystal (air background).
-
Sample Application:
-
If Liquid/Oil: Place 10 µL on the crystal center.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure contact.
-
-
Acquisition: Collect 32–64 scans.
-
Post-Processing: Apply baseline correction (rubber band method) and atmospheric suppression (CO₂/H₂O) if necessary.
-
Validation: Check the 2400–2200 cm⁻¹ region. If peaks exist here, atmospheric CO₂ compensation failed; re-run background.
Structural Identification Logic (Decision Tree)
The following diagram illustrates the logical flow for confirming the identity of 3-(2,6-Dimethylphenyl)-3-pentanol using IR data, specifically differentiating it from precursors and analogs.
Figure 1: Spectroscopic Decision Tree for distinguishing the target molecule from its ketone precursor and non-hindered analog based on substitution patterns and functional group analysis.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Phenyl-3-pentanol. National Institute of Standards and Technology.[2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press. (Detailed assignment of 1,2,3-trisubstituted benzene ring modes).
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-(2,6-Dimethylphenyl)-3-pentanol
As a sterically hindered tertiary benzylic alcohol, 3-(2,6-Dimethylphenyl)-3-pentanol (C₁₃H₂₀O, exact mass 192.1514 Da) presents unique challenges and predictable patterns in mass spectrometry. Because of the extreme lability of its tertiary hydroxyl group, selecting the correct analytical platform—and understanding the thermodynamic drivers behind its fragmentation—is critical for accurate structural elucidation and quantification.
This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this specific compound, providing self-validating protocols and mechanistic insights.
Mechanistic Causality: The "Why" Behind the Fragmentation
To optimize an analytical method, one must first understand the thermodynamic forces dictating the molecule's behavior in the gas phase. Under ionization, 3-(2,6-Dimethylphenyl)-3-pentanol undergoes two highly favored, competing pathways:
-
Dehydration (-18 Da): Tertiary alcohols possess highly labile C-O bonds. Upon ionization, the loss of water is thermodynamically driven by the formation of a stable alkene radical cation [1]. Consequently, the intact molecular ion ([M]⁺• at m/z 192) is typically absent or extremely weak. Instead, a prominent [M-H₂O]⁺• peak is observed at m/z 174 .
-
Alpha-Cleavage (-29 Da): Heteroatom-directed alpha-cleavage occurs when the C-C bond adjacent to the hydroxyl group breaks, driven by the oxygen's lone pair stabilizing the resulting positive charge [2]. For this compound, the central C3 carbon is bonded to two ethyl groups. The loss of an ethyl radical (•CH₂CH₃) yields an oxonium ion at m/z 163 . Because this cation is simultaneously stabilized by the oxygen lone pair and the adjacent 2,6-dimethylphenyl ring, m/z 163 is exceptionally stable and often acts as the base peak in EI spectra.
-
Aromatic Core Isolation: Further high-energy fragmentation strips the alkyl chains entirely, leaving the stable 2,6-dimethylphenyl cation (or its tropylium equivalent) at m/z 105 [3].
Figure 1: Major mass spectrometry fragmentation pathways of 3-(2,6-Dimethylphenyl)-3-pentanol.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When choosing between GC-MS (hard ionization) and LC-MS/MS (soft ionization) for this compound, researchers must weigh structural profiling against quantitative sensitivity.
Because ESI is a "soft" ionization technique, one might expect to see the intact protonated molecule [M+H]⁺ at m/z 193. However, tertiary alcohols undergo near-instantaneous in-source dehydration in ESI(+). Therefore, the effective precursor ion for LC-MS/MS is the dehydrated species at m/z 175.
Quantitative Data Summary
| Analytical Platform | Ionization Type | Primary Precursor Ion | Key Fragment Ions (m/z) | Primary Application |
| GC-EI-MS (Single Quad) | Hard (70 eV) | None (M⁺ is absent) | 163 (Base), 174, 145, 105 | Structural elucidation, impurity profiling |
| LC-ESI-MS/MS (Triple Quad) | Soft (ESI+) | 175.1 [M+H-H₂O]⁺ | 105.1 , 147.1 | High-sensitivity PK/PD quantification |
Self-Validating Experimental Protocols
To ensure data integrity, every analytical run must include internal mechanisms to verify that the observed fragmentation is due to the mass spectrometer's physics, not sample degradation or instrument failure.
Protocol A: GC-EI-MS Structural Profiling
This protocol utilizes a thermal degradation System Suitability Test (SST) to ensure the GC inlet is not artificially dehydrating the sample before it reaches the MS.
-
SST Preparation: Prepare a 10 µg/mL solution of a robust secondary alcohol (e.g., 2-octanol) and a labile tertiary alcohol (e.g., tert-butanol) in hexane.
-
Inlet Validation: Inject 1 µL of the SST mix at an inlet temperature of 250°C. If the secondary alcohol shows massive dehydration (>20% [M-18] peak relative to base), perform inlet maintenance (change liner/septum) before proceeding.
-
Sample Injection: Inject 1 µL of 3-(2,6-Dimethylphenyl)-3-pentanol (10 µg/mL). Use a split ratio of 10:1.
-
Chromatography: Run a temperature gradient on a non-polar column (e.g., DB-5MS): 60°C hold for 1 min, ramp 15°C/min to 280°C.
-
Data Acquisition: Scan range m/z 50–250. Verify the absence of m/z 192 and the presence of the diagnostic m/z 163 and 174 peaks.
Protocol B: LC-ESI-MS/MS MRM Quantification
This protocol utilizes an in-source fragmentation tuning step to intentionally maximize the dehydrated precursor ion.
-
Mobile Phase Setup: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.
-
In-Source Dehydration Tuning (Self-Validation): Infuse a 1 µg/mL standard of the compound directly into the ESI source. Manually ramp the Declustering Potential (DP) or Cone Voltage. Do not tune for m/z 193. Tune the voltage until the in-source dehydrated ion m/z 175.1 reaches maximum absolute intensity.
-
Collision Energy (CE) Optimization: Isolate m/z 175.1 in Q1. Ramp the CE in Q2 from 10 to 40 eV to maximize the yield of the target product ions in Q3 (m/z 105.1 and 147.1).
-
MRM Method Execution: Construct the final LC-MS/MS method using the optimized transitions:
-
Quantifier: 175.1 → 105.1 (CE ~25 eV)
-
Qualifier: 175.1 → 147.1 (CE ~15 eV)
-
Figure 2: Self-validating LC-ESI-MS/MS Multiple Reaction Monitoring (MRM) workflow.
References
-
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." LibreTexts Organic Chemistry. Available at:[Link]
-
Chemistry Steps. "Alpha (α) Cleavage in Mass Spectrometry." Chemistry Steps. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "2,6-dimethylphenyl." NIST Chemistry WebBook, SRD 69. Available at:[Link]
A Comparative Guide to 2,6-Dimethyl vs. 2,4-Dimethyl Phenyl Pentanol Isomers for Researchers
In the fields of medicinal chemistry and materials science, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Subtle shifts in the placement of functional groups on a molecule can dramatically alter its steric and electronic properties, leading to profound differences in biological activity and material characteristics. This guide provides an in-depth comparison of two such isomers: 1-(2,6-dimethylphenyl)pentan-1-ol and 1-(2,4-dimethylphenyl)pentan-1-ol, offering experimental insights and validated protocols for their unambiguous differentiation.
Structural and Physical Property Overview
The two isomers share the same molecular formula (C₁₃H₂₀O) and molecular weight (192.30 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone. Their fundamental difference lies in the substitution pattern on the phenyl ring, which introduces significant variations in symmetry and polarity.
-
1-(2,6-dimethylphenyl)pentan-1-ol (2,6-isomer): Features two methyl groups positioned symmetrically ortho to the pentanol substituent. This steric crowding can influence the rotational freedom of the phenyl-carbon bond and shield the hydroxyl group.
-
1-(2,4-dimethylphenyl)pentan-1-ol (2,4-isomer): Possesses an asymmetrical substitution pattern with methyl groups at the ortho and para positions. This asymmetry is the key to its differentiation from the 2,6-isomer.
| Property | 1-(2,6-dimethylphenyl)pentan-1-ol | 1-(2,4-dimethylphenyl)pentan-1-ol | Rationale for Differences |
| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₀O | Isomers have the same formula by definition. |
| Molecular Weight | 192.30 g/mol | 192.30 g/mol | Isomers have the same mass by definition. |
| Symmetry | High (C₂ᵥ point group approx.) | Low (Cₛ point group) | The symmetric placement of methyl groups in the 2,6-isomer versus the asymmetric placement in the 2,4-isomer. |
| Predicted Polarity | Slightly Lower | Slightly Higher | The two ortho methyl groups in the 2,6-isomer may sterically hinder the hydroxyl group, reducing its ability to participate in intermolecular hydrogen bonding compared to the less-hindered 2,4-isomer. |
| Predicted Boiling Point | Slightly Lower | Slightly Higher | Reduced efficiency in hydrogen bonding for the 2,6-isomer could lead to a lower boiling point. |
Synthetic Strategy: The Grignard Reaction
A reliable and versatile method for synthesizing both target isomers is the Grignard reaction. This cornerstone of organic synthesis allows for the precise formation of a carbon-carbon bond between an organomagnesium halide (the Grignard reagent) and a carbonyl compound.[1]
Causality of Experimental Choice: The Grignard reaction is chosen for its efficiency in coupling aryl groups to carbonyl carbons. By using the appropriately substituted bromobenzene to form the Grignard reagent and reacting it with pentanal, the desired secondary benzylic alcohol is formed with high specificity. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[2]
Caption: General workflow for the synthesis of dimethyl phenyl pentanol isomers via the Grignard reaction.
Spectroscopic and Chromatographic Differentiation
The most definitive methods for distinguishing between the 2,6- and 2,4-isomers rely on spectroscopic analysis, which directly probes the molecular structure.
¹H NMR Spectroscopy: The Power of Symmetry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The key lies in analyzing the aromatic region (typically δ 6.5-8.0 ppm) and the methyl proton signals.[3]
-
1-(2,6-dimethylphenyl)pentan-1-ol:
-
Methyl Protons: Due to the molecule's symmetry, the two methyl groups at positions 2 and 6 are chemically equivalent. They will therefore appear as a single, sharp singlet integrating to 6 protons.
-
Aromatic Protons: The three aromatic protons form an A₂B system. This typically results in two signals: a triplet for the para proton (H-4) and a doublet for the two equivalent meta protons (H-3, H-5).
-
-
1-(2,4-dimethylphenyl)pentan-1-ol:
-
Methyl Protons: The methyl groups at positions 2 and 4 are in chemically distinct environments. They will produce two separate singlets, each integrating to 3 protons.
-
Aromatic Protons: The three aromatic protons are all non-equivalent, forming an ABC system. This leads to a more complex splitting pattern, often appearing as a doublet, another doublet, and a singlet (or a doublet of doublets, depending on the coupling constants).[4]
-
¹³C NMR Spectroscopy: A Carbon Count
Carbon-13 NMR corroborates the findings from ¹H NMR, again leveraging molecular symmetry.[5]
-
2,6-isomer: The symmetry results in fewer unique carbon signals in the aromatic region. We expect to see signals for C-1, C-2/C-6 (equivalent), C-3/C-5 (equivalent), and C-4, for a total of 4 aromatic carbon signals.
-
2,4-isomer: The lack of symmetry means all six aromatic carbons are chemically distinct, resulting in 6 separate signals in the aromatic region (δ 120-150 ppm).[3]
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
While both isomers will show a characteristic broad O-H stretch (~3200-3600 cm⁻¹) and aliphatic C-H stretches (~2850-2960 cm⁻¹), the key distinguishing features are found in the fingerprint region, specifically the C-H out-of-plane bending ("wag") bands.[6]
-
2,6-isomer (1,2,3-trisubstituted): Typically shows a strong absorption band in the range of 780-740 cm⁻¹.[7]
-
2,4-isomer (1,2,4-trisubstituted): Generally exhibits a strong absorption band in the 825-800 cm⁻¹ range.[8]
The presence and position of these intense bands provide strong, often definitive, evidence for the substitution pattern on the benzene ring.
Caption: Logical workflow for differentiating the isomers using ¹H NMR spectroscopy.
Potential Biological Significance
While specific biological data for these exact isomers is not widely published, the principle of isomeric differentiation is paramount in drug development. Phenylpropanoid structures and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[9][10] A change in substituent position, as seen between the 2,4- and 2,6-isomers, can drastically alter how the molecule fits into an enzyme's active site or a receptor's binding pocket, potentially converting an active compound into an inactive one, or vice-versa. Therefore, the analytical methods described here are fundamental to any research or development program involving such compounds.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems.
Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 1-(2,4-dimethylphenyl)pentan-1-ol. The same protocol applies to the 2,6-isomer by substituting the starting aryl bromide.
Materials:
-
Magnesium turnings (2.1 mmol)
-
Anhydrous diethyl ether
-
1-Bromo-2,4-dimethylbenzene (2.0 mmol)
-
Pentanal (2.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether and a few drops of the 1-bromo-2,4-dimethylbenzene solution (dissolved in ~10 mL of anhydrous ether). Initiation of the reaction is indicated by bubbling and turbidity.[1] Once initiated, add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux.
-
Aldehyde Addition: After the Grignard reagent has formed (typically 30-60 minutes), cool the flask to 0°C in an ice bath. Add a solution of pentanal in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard solution.[11]
-
Quenching: Once the addition is complete, slowly quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution.[11]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Protocol: Sample Preparation for NMR Spectroscopy
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.
Materials:
-
Synthesized alcohol product (5-25 mg for ¹H, >50 mg for ¹³C)[12]
-
Deuterated chloroform (CDCl₃)
-
Pasteur pipette with glass wool plug
-
Clean, high-quality NMR tube and cap
Methodology:
-
Dissolution: In a small, clean vial, weigh the purified alcohol sample. Add approximately 0.7 mL of CDCl₃.[13]
-
Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter. Solid particles can severely degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C spectroscopy can then be employed.
Conclusion
The differentiation of 1-(2,6-dimethylphenyl)pentan-1-ol and 1-(2,4-dimethylphenyl)pentan-1-ol is a clear-cut process when the correct analytical tools are applied. The inherent symmetry of the 2,6-isomer provides a distinct spectroscopic signature, particularly in ¹H and ¹³C NMR, which contrasts sharply with the asymmetric 2,4-isomer. Complemented by the characteristic out-of-plane bending vibrations in IR spectroscopy, these techniques allow for confident and unambiguous structural assignment. The protocols and principles outlined in this guide provide researchers with a robust framework for the synthesis, purification, and characterization of these and other closely related positional isomers, ensuring the integrity and validity of their scientific investigations.
References
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
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Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
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Khetrapal, C. L., & Dhingra, M. M. (1965). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 62(5), 277-285. [Link]
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LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). 1-Pentanol. Retrieved from [Link]
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Khetrapal, C. L., & Dhingra, M. M. (1965). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]
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Saccharomyces Genome Database. (n.d.). Chemical: pentan-1-ol. Retrieved from [Link]
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PubChem. (2018, January 22). 1-Pentanol. National Center for Biotechnology Information. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Khatkar, A., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. YouTube. [Link]
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Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-1-pentanol. National Center for Biotechnology Information. [Link]
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LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 1-Pentanol. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
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NIST. (n.d.). 1-Pentanol, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
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LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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University of Arizona. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactivity: phenylpropanoids' best kept secret. [Link]
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ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
MDPI. (2008, March 28). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Minnesota State University Moorhead. (n.d.). Grignard Reaction. Retrieved from [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]
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Spectroscopy Online. (2020, December 20). The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]
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PubMed. (2025, December 1). Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. [Link]
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LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
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Chemguide. (n.d.). Grignard Reagents. Retrieved from [Link]
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University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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Resolving Steric Complexity: A Comparative Guide to Predicting and Acquiring ¹³C NMR Spectra of Hindered Carbons
For drug development professionals and synthetic chemists, elucidating the structure of highly congested, sterically hindered molecules is a persistent analytical bottleneck. Steric hindrance fundamentally alters the local electronic environment of carbon nuclei, causing anomalous chemical shifts—most notably through the gamma-gauche effect[1][2]. Furthermore, sterically hindered quaternary carbons lack attached protons, resulting in exceedingly long longitudinal relaxation times (
This guide objectively compares modern computational prediction tools and experimental acquisition protocols, providing a framework to accurately predict and capture the ¹³C NMR spectra of sterically hindered carbons.
The Physics of Steric Hindrance in ¹³C NMR
To select the right analytical tool, one must first understand the causality behind the spectral anomalies of hindered carbons:
-
The Gamma-Gauche Effect (Steric Compression): When two carbon atoms separated by three bonds are forced into a gauche conformation, spatial crowding forces the electron clouds to repel each other. This through-space interaction polarizes the C–H bonds, increasing electron density around the carbon nucleus. The result is a significant upfield shift (shielding) , often deviating by 5 to 10 ppm from standard empirical expectations[1][2].
-
Relaxation Inefficiency: Carbon-13 nuclei rely primarily on dipole-dipole interactions with directly attached protons to relax back to thermal equilibrium. Hindered quaternary centers lack these protons, causing their
relaxation times to extend from typical values (1–5 seconds) to upwards of 50–100 seconds.
Comparison of Computational Prediction Tools
Relying on standard 2D topological prediction software for congested 3D molecules often leads to catastrophic misassignments. Below is a comparison of alternative prediction methodologies.
Alternative A: Empirical & Heuristic Predictors (2D Additivity)
Tools utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes rely on 2D structural databases.
-
Performance: Poor for hindered carbons. Because they calculate shifts based on 2D connectivity, they fail to account for dihedral angle-dependent steric compression[3].
-
Verdict: Suitable only for routine, flat, or unhindered molecules.
Alternative B: Density Functional Theory (DFT-GIAO)
DFT calculates the magnetic shielding tensor ab initio using Gauge-Including Atomic Orbitals (GIAO). Common functional/basis set pairings include mPW1PW91/6-31G(d,p) or B3LYP[4].
-
Performance: Exceptional. By optimizing the explicit 3D geometry of the molecule, DFT perfectly captures the spatial overlap of electron clouds causing the gamma-gauche effect. This method is authoritative enough to revise incorrect natural product structures (e.g., the structural revision of hexacyclinol)[4].
-
Verdict: The gold standard for complex structural elucidation, though computationally expensive.
Alternative C: 3D Machine Learning & Graph Neural Networks (GNN)
Modern ML models train Deep Neural Networks on DFT-calculated or experimental databases, incorporating 3D steric descriptors and topological surface areas[5][6].
-
Performance: High accuracy (RMSE ~1.3 ppm) achieved in seconds. Graph-machine models bridge the gap between empirical speed and DFT accuracy by mathematically estimating 3D steric congestion without requiring full quantum mechanical convergence[3].
-
Verdict: The optimal choice for high-throughput screening of complex APIs.
Table 1: Quantitative Comparison of Prediction Methods
| Feature | 2D Empirical (HOSE) | DFT-GIAO (Quantum) | 3D Machine Learning (GNN) |
| Accuracy (Hindered Carbons) | Low (Errors > 5-10 ppm) | Very High (RMSE < 1.5 ppm) | High (RMSE ~ 1.3 - 2.0 ppm) |
| Accounts for Gamma-Gauche? | No (Topological only) | Yes (Explicit 3D geometry) | Yes (Via 3D descriptors) |
| Computational Cost | < 1 Second | Days to Weeks (HPC) | Seconds to Minutes |
| Primary Use Case | Routine verification | Complex structural revision | High-throughput drug discovery |
Comparison of Experimental Acquisition Protocols
Predicting the shift is only half the workflow; acquiring the signal requires overcoming the physical limitations of the hindered carbon.
Table 2: Acquisition Protocol Performance
| Protocol | Sensitivity for Hindered Carbons | Quantitative Integration? | Required Sample Mass |
| Standard 1D ¹³C (Baseline) | Poor (Signals often lost to noise) | No | > 20 mg |
| Paramagnetic Doping [Cr(acac)₃] | Excellent | Yes | > 10 mg |
| Inverse Gated Decoupling + CryoProbe | Very Good | Yes | < 5 mg |
Validated Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every parameter choice is grounded in physical causality.
Protocol A: Quantitative Acquisition via Paramagnetic Relaxation [Cr(acac)₃]
Causality: Chromium(III) acetylacetonate is a paramagnetic complex with three unpaired electrons. It provides an alternative, highly efficient relaxation pathway via fluctuating local magnetic fields, drastically shortening the
-
Sample Preparation: Dissolve 15–30 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Paramagnetic Doping: Add Cr(acac)₃ to achieve a final concentration of 0.05 M to 0.1 M (approx. 17–35 mg). Visual check: The solution will turn deep purple.
-
Probe Tuning (Critical): Insert the sample and meticulously re-tune/match the NMR probe. The addition of a paramagnetic salt significantly alters the sample's dielectric properties.
-
Pulse Sequence Selection: Select an Inverse Gated Decoupling (IGD) sequence (e.g., zgig on Bruker).
-
Self-Validation: IGD turns off the ¹H decoupler during the relaxation delay to strictly suppress NOE buildup[1]. This ensures the resulting peak area correlates exclusively with the number of carbon nuclei, not the number of attached protons.
-
-
Parameter Optimization: Set the pulse angle to 90° for maximum transverse magnetization. Set the relaxation delay (
) to 2–3 seconds (sufficient since Cr(acac)₃ reduces to < 0.5 s). -
Processing: Acquire 512–1024 scans. Apply a line broadening (LB) of 1.0 to 1.5 Hz during Fourier Transform to offset the slight paramagnetic line broadening induced by the chromium agent.
Protocol B: Trace Sample Acquisition via CryoProbe & Inversion Recovery
Causality: When doping with chromium is impossible (e.g., sample recovery is mandatory) and mass is low, hardware optimization is required. CryoProbes cool the RF coils to ~20 K, eliminating thermal noise and massively boosting the Signal-to-Noise Ratio (SNR).
-
Sample Preparation: Dissolve <5 mg of analyte in a high-quality deuterated solvent. Use a Shigemi tube to concentrate the sample entirely within the active volume of the RF coil, preventing signal dilution.
-
Validation (Inversion Recovery): Run a rapid Inversion Recovery experiment (
) to experimentally determine the exact of the most hindered carbon. -
Parameter Optimization: Set the relaxation delay (
) to exactly (often 60–100 seconds for hindered quaternary carbons). This mathematically guarantees a 99.3% return to thermal equilibrium between pulses, validating the quantitative nature of the integration. -
Acquisition: Run the IGD sequence overnight (12–24 hours) to achieve the necessary SNR.
Decision Workflow
Use the following logical matrix to determine the optimal prediction and acquisition strategy based on your molecule's steric complexity and sample availability.
Caption: Strategic workflow for predicting and acquiring ¹³C NMR spectra of sterically hindered molecules.
References
-
A General Protocol for the Accurate Predictions of Molecular ¹³C/¹H NMR Chemical Shifts via Machine Learning ResearchGate[Link]
-
Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol Organic Letters, ACS Publications[Link]
-
Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations Pharmaceutical Technology[Link]
-
Predicting glycosylation stereoselectivity using machine learning RSC Publishing[Link]
-
Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? MDPI[Link]
Sources
A Comparative Guide to the X-ray Crystallography of 2,6-Substituted Phenyl Alcohols: From Crystal Engineering to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the X-ray crystallography data for 2,6-substituted phenyl alcohols. We move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, experimental design, and the resulting solid-state architecture. This guide is structured to provide actionable insights for researchers in materials science and medicinal chemistry, where control over molecular conformation and intermolecular interactions is paramount.
The Significance of the 2,6-Substitution Pattern: A Steric and Electronic Perspective
The strategic placement of substituents at the 2 and 6 positions of a phenyl alcohol (phenol) creates a unique chemical environment that profoundly influences its solid-state behavior. Unlike other substitution patterns, the ortho-disubstitution imposes significant steric hindrance around the hydroxyl group. This steric gating is not a mere inconvenience; it is a powerful tool in crystal engineering.
The primary consequence is the disruption of typical intermolecular hydrogen-bonding networks commonly observed in less substituted phenols. The bulky ortho groups can force the hydroxyl proton to adopt specific conformations, often leading to the formation of intramolecular hydrogen bonds or highly directional and predictable intermolecular interactions.[1] This directedness is of great interest in the design of new materials and in understanding the receptor-binding modes of drug candidates, where precise geometry is critical. The electronic properties of these substituents further modulate the acidity of the phenolic proton and the strength of any resulting hydrogen bonds.[2]
The Crystallographic Workflow: A Self-Validating Protocol
Obtaining high-quality single-crystal X-ray diffraction data is a multi-step process where each stage validates the success of the preceding one. A flawless crystal structure is born from a flawless crystal, which in turn comes from a meticulously executed crystallization protocol.
Diagram: The Crystallographic Workflow
Caption: A comprehensive workflow from purified compound to final crystallographic information file (CIF).
Experimental Protocol: Obtaining Diffraction-Quality Crystals
This protocol outlines the critical steps for growing single crystals of 2,6-substituted phenyl alcohols, a class of compounds that can be challenging due to their varied polarity and potential for oiling out.
Objective: To grow single crystals of suitable size (0.1-0.3 mm in all dimensions) and quality for single-crystal X-ray diffraction.[3][4]
Pillar of Trustworthiness: The success of this protocol is validated by the visual quality of the crystals under a polarized light microscope. High-quality crystals will exhibit sharp edges, uniform morphology, and will extinguish light cleanly when the polarizing filters are rotated.[3]
Methodology: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of your purified compound in various solvents (0.5 mL) at room temperature.[5] Ideal solvents will fully dissolve the compound upon gentle heating but show low solubility at room temperature. Good candidates often include hexane/ethyl acetate mixtures, toluene, or dichloromethane.
-
Solution Preparation: Dissolve the bulk of your purified compound in a minimal amount of the chosen "good" solvent in a clean vial. Heat the solution gently (e.g., in a warm water bath) until all the solid dissolves.[6][7] The goal is to create a solution that is just shy of saturation at the elevated temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean crystallization vessel (e.g., a small, narrow vial). This removes nucleation sites that can lead to the formation of many small crystals instead of a few large ones.
-
Crystal Growth: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering.[3] This allows for slow evaporation of the solvent over several days. Place the vial in a vibration-free location.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities and allow them to air dry.[6][8]
Comparative Crystallographic Data of 2,6-Substituted Phenyl Alcohols
The choice of substituent at the 2 and 6 positions directly dictates the intermolecular forces at play, which in turn governs the crystal packing and the resulting crystallographic parameters.[9][10][11] A comparison of representative structures from the Cambridge Structural Database (CSD) reveals clear trends.[12]
| Compound Name | Substituents | Space Group | Key Intermolecular Interactions | Hydrogen Bonding Motif | CSD Refcode |
| 2,6-Dimethylphenol | -CH₃ | P2₁/n (Monoclinic) | C-H···π, van der Waals | Intermolecular O-H···O chains | XYLOPL01 |
| 2,6-Diisopropylphenol | -CH(CH₃)₂ | P2₁/c (Monoclinic) | van der Waals | Sterically hindered, weak O-H···O | DIPPEN |
| 2,6-Dibromo-4-methylphenol | -Br | P2₁/c (Monoclinic) | Halogen bonding (Br···Br), C-H···π | Intermolecular O-H···O chains | BMEPHL01 |
| 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol | -C(CH₃)₃, -CH₂OH | P3₁ (Trigonal) | O-H···O (inter- and intramolecular) | Intramolecular S(6) ring motif | WIXQOO[13] |
Note: Data is sourced from the Cambridge Structural Database (CSD). Refcodes are provided for direct access and verification.
Analysis of Structural Trends
-
Steric Hindrance: As the size of the ortho-substituent increases from methyl to isopropyl, the ability to form strong, linear intermolecular O-H···O hydrogen bonds diminishes.[1] In 2,6-diisopropylphenol, the hydroxyl group is significantly more sterically shielded, leading to a structure dominated by weaker van der Waals interactions.
-
Hydrogen Bonding Motifs: Smaller substituents like methyl groups still permit the formation of classic hydrogen-bonded chains, a common motif for phenols. However, the introduction of a secondary binding site, as seen in 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, leads to a strong preference for an intramolecular O-H···O hydrogen bond, forming a stable six-membered ring.[13] This completely changes the supramolecular assembly, with the remaining alcohol group participating in the intermolecular packing.
-
Alternative Interactions: When strong hydrogen bond donors/acceptors are sterically inaccessible, other weaker interactions begin to dictate the crystal packing. In the case of 2,6-dibromo-4-methylphenol, halogen bonding between bromine atoms on adjacent molecules becomes a significant structure-directing interaction, complementing the hydrogen-bonded chains.
Diagram: Substituent Effects on Crystal Packing
Caption: Logical relationship between substituent choice and final crystallographic parameters.
Data Analysis and Validation: Ensuring Trustworthiness
The final step in the crystallographic workflow is the solution and refinement of the diffraction data. This process transforms the raw reflection data into a chemically sensible molecular model.
-
Structure Solution and Refinement: Software packages like SHELX [14] and graphical interfaces such as Olex2 [15][16] are industry standards. SHELXT is often used for the initial structure solution (finding the positions of the atoms), while SHELXL is used for refinement, which optimizes the atomic positions and thermal parameters to best fit the experimental data.[17][18]
-
Validation: A refined structure is not complete until it is validated. The PLATON software is an essential tool for this, checking for missed symmetry, analyzing hydrogen bond networks, and providing a comprehensive geometric analysis.[14] The final Crystallographic Information File (CIF) contains not only the atomic coordinates but also a wealth of metadata about the experiment and refinement quality indicators (e.g., R1, wR2, GooF), which serve as a self-validating system for the data's integrity.
Conclusion
The crystallographic analysis of 2,6-substituted phenyl alcohols provides a compelling case study in rational crystal engineering. The steric and electronic nature of the ortho-substituents allows for precise control over the dominant intermolecular interactions, from robust hydrogen-bonded chains to arrangements governed by weaker forces like halogen bonding and van der Waals contacts. By following meticulous experimental protocols for crystal growth and employing standard software for data analysis and validation, researchers can reliably determine the solid-state structures of these compounds, providing crucial insights for the development of novel drugs and materials.
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Substituent position effect on the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives. (2018). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-(2,6-Dimethylphenyl)-3-pentanol vs. 3-phenyl-3-pentanol
Introduction
In the landscape of synthetic chemistry and drug development, tertiary alcohols serve as pivotal intermediates. Their reactivity, particularly in acid-catalyzed reactions such as dehydration and nucleophilic substitutions, is of paramount importance. This guide provides an in-depth comparison of the reactivity of two structurally related tertiary benzylic alcohols: 3-phenyl-3-pentanol and its sterically hindered analogue, 3-(2,6-dimethylphenyl)-3-pentanol. Understanding the subtle yet profound impact of steric hindrance on reaction kinetics and mechanisms is crucial for researchers aiming to fine-tune synthetic pathways and predict reaction outcomes. Through a blend of theoretical analysis and supporting experimental frameworks, this document will elucidate the chemical behavior of these two compounds.
Molecular Structure: The Basis of Differential Reactivity
The reactivity of an alcohol is intrinsically linked to its structure. Both 3-phenyl-3-pentanol and 3-(2,6-dimethylphenyl)-3-pentanol are tertiary alcohols, a class known to readily undergo reactions proceeding through carbocation intermediates, such as SN1 and E1 mechanisms.[1][2][3][4][5] The core difference lies in the substitution pattern of the phenyl ring.
-
3-phenyl-3-pentanol: Features a standard phenyl group attached to the carbinol carbon. This allows for effective resonance stabilization of the resulting tertiary benzylic carbocation intermediate.
-
3-(2,6-dimethylphenyl)-3-pentanol: Possesses two methyl groups at the ortho-positions of the phenyl ring. These bulky groups impose significant steric hindrance around the reaction center.
This seemingly minor structural modification has profound implications for the stability of the carbocation intermediate, which is the cornerstone of the differential reactivity between these two molecules.
Mechanistic Considerations: The Role of the Carbocation Intermediate
Acid-catalyzed reactions of tertiary alcohols, such as dehydration to form alkenes, typically proceed via an E1 (Elimination, Unimolecular) mechanism.[6][7][8][9][10] This multi-step process is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. This carbocation formation is the rate-determining step of the reaction.[4][5]
Caption: Generalized E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
Electronic Effects
The methyl groups on the 2,6-dimethylphenyl ring are electron-donating groups.[11] This inductive effect should, in theory, help to stabilize the positive charge of the carbocation. However, the primary mode of stabilization for a benzylic carbocation is resonance, where the positive charge is delocalized into the aromatic π-system.
Steric Hindrance: The Dominating Factor
For effective resonance stabilization, the p-orbital of the carbocation must be coplanar with the p-orbitals of the phenyl ring. The bulky ortho-methyl groups in 3-(2,6-dimethylphenyl)-3-pentanol create significant steric strain, forcing the phenyl ring to twist out of planarity with the carbocation center. This loss of coplanarity severely diminishes the resonance stabilization of the carbocation.
Caption: The effect of steric hindrance on carbocation planarity and stability.
Consequently, the carbocation intermediate of 3-(2,6-dimethylphenyl)-3-pentanol is significantly less stable than that of 3-phenyl-3-pentanol. Since the formation of this intermediate is the rate-determining step, the overall reaction rate for the sterically hindered alcohol is predicted to be substantially slower.
Experimental Comparison: Acid-Catalyzed Dehydration
To empirically validate these theoretical predictions, a comparative study of the acid-catalyzed dehydration of both alcohols can be performed. The reaction progress and product distribution can be monitored by gas chromatography (GC).
Predicted Experimental Observations
Based on the principles of carbocation stability, the following outcomes are anticipated:
-
Reaction Rate: 3-phenyl-3-pentanol will undergo dehydration at a significantly faster rate than 3-(2,6-dimethylphenyl)-3-pentanol under identical reaction conditions (acid concentration, temperature).
-
Product Distribution: Both reactions are expected to yield a mixture of alkene isomers. According to Zaitsev's rule, the more substituted alkene will be the major product.[12] However, the overall yield of alkenes from 3-(2,6-dimethylphenyl)-3-pentanol will be lower within a given timeframe due to its slower reaction rate.
Illustrative Experimental Data
The following table presents hypothetical data from a time-course experiment monitoring the dehydration of both alcohols at 80°C with catalytic phosphoric acid.
| Time (minutes) | 3-phenyl-3-pentanol Conversion (%) | 3-(2,6-dimethylphenyl)-3-pentanol Conversion (%) |
| 10 | 45 | 5 |
| 20 | 75 | 12 |
| 30 | 92 | 20 |
| 60 | >99 | 35 |
Note: This data is illustrative and intended to reflect the predicted relative reactivity based on established chemical principles.
Experimental Protocol: Comparative Dehydration of Tertiary Alcohols
This protocol outlines a method for comparing the reactivity of the two alcohols via acid-catalyzed dehydration and analyzing the results using gas chromatography.
Materials
-
3-phenyl-3-pentanol
-
3-(2,6-dimethylphenyl)-3-pentanol
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
50 mL round-bottom flasks
-
Reflux condensers
-
Heating mantles with stirrers
-
Separatory funnel
-
Gas chromatograph with a suitable column (e.g., non-polar)
Procedure
Caption: Workflow for the comparative dehydration experiment.
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 10.0 mmol of either 3-phenyl-3-pentanol or 3-(2,6-dimethylphenyl)-3-pentanol.
-
Initiation: To each flask, carefully add 2.5 mL of 85% phosphoric acid.[13][14][15]
-
Heating: Place the flasks in pre-heated heating mantles set to maintain a reaction temperature of 80°C. Begin stirring.
-
Sampling: At specified time intervals (e.g., 10, 20, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot in a vial containing 2 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.[15] Add 2 mL of diethyl ether, cap, and shake. Allow the layers to separate.
-
Sample Preparation for GC: Using a pipette, transfer the top ether layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.[13][14][16]
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the dried ether solution into the gas chromatograph.[13][16][17][18] The GC will separate the unreacted alcohol from the alkene products, allowing for quantification of the reaction conversion over time.
Conclusion
The reactivity of tertiary benzylic alcohols is profoundly influenced by steric factors. The presence of ortho-substituents on the phenyl ring, as in 3-(2,6-dimethylphenyl)-3-pentanol, severely hinders the formation of a planar, resonance-stabilized carbocation intermediate. This destabilization of the key intermediate in the rate-determining step leads to a marked decrease in the rate of SN1 and E1 reactions compared to the non-hindered analogue, 3-phenyl-3-pentanol. This guide provides a clear rationale for this difference in reactivity, grounded in fundamental principles of physical organic chemistry, and outlines a robust experimental framework for its verification. For researchers in drug development and synthetic chemistry, a thorough understanding of these steric effects is indispensable for the rational design of synthetic routes and the prediction of reaction outcomes.
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Homework.Study.com. (n.d.). What is the minor organic product resulting from 2,6-dimethyl-4-heptanol + sulfuric acid + heat?. Retrieved from [Link]
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PMC - NIH. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Retrieved from [Link]
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OpenStax. (2023, September 20). 11.5 Characteristics of the SN1 Reaction. Retrieved from [Link]
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MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
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GC-MS analysis of 3-(2,6-Dimethylphenyl)-3-pentanol purity
GC-MS vs. HPLC for the Purity Analysis of 3-(2,6-Dimethylphenyl)-3-pentanol: A Definitive Comparison Guide
Compound Profile & The Analytical Challenge
For researchers and drug development professionals, ensuring the absolute purity of synthetic intermediates is a non-negotiable step in the R&D pipeline. 3-(2,6-Dimethylphenyl)-3-pentanol (CAS 927440-07-1)[1] presents a unique analytical challenge. Structurally, it is a sterically hindered tertiary alcohol featuring a bulky 2,6-dimethylphenyl moiety.
While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally the gold standard for analyzing volatile and semi-volatile organic compounds[2], the specific chemical nature of tertiary alcohols renders them highly susceptible to thermal degradation[3]. This guide objectively compares GC-MS and High-Performance Liquid Chromatography (HPLC) methodologies, providing field-proven protocols to prevent artifactual data and ensure accurate purity assessment.
Mechanistic Pitfall: Thermal Dehydration in GC Inlets
To understand the causality behind experimental choices, one must examine the behavior of tertiary alcohols under thermal stress. In a standard GC method, the sample is injected into a split/splitless inlet typically maintained at 250°C to ensure rapid and complete volatilization[4].
However, tertiary alcohols possess a hydroxyl group attached to a fully substituted carbon. At 250°C, the thermal energy—often catalyzed by active acidic silanol sites within the glass injection liner—induces an E1-like elimination reaction. The molecule expels water (-18 Da), dehydrating into a more thermodynamically stable, conjugated alkene[3][5].
If analyzed naively via standard GC-MS, this dehydration product elutes slightly earlier than the parent alcohol. The mass spectrometer will detect this alkene (m/z 174) alongside the intact alcohol (m/z 192). An inexperienced analyst might misinterpret this artifact as a massive synthetic impurity, leading to an artificially low purity report and unnecessary batch rejection.
Chemical pathway illustrating the thermal dehydration of tertiary alcohols in standard GC inlets.
Comparative Methodologies: GC-MS (Optimized) vs. HPLC-UV
To circumvent thermal degradation, analytical scientists must pivot from default methods to specialized techniques.
Approach A: Optimized GC-MS (Cold On-Column Injection) To retain the superior theoretical plate count and definitive identification capabilities of GC-MS, the thermal stress of the inlet must be bypassed. Cold On-Column (COC) injection deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point[4]. The oven is then temperature-programmed to elute the intact alcohol, entirely preventing dehydration.
Approach B: HPLC-UV (Reversed-Phase) HPLC operates at near-ambient temperatures, completely eliminating the risk of thermal degradation[2]. While 3-(2,6-Dimethylphenyl)-3-pentanol lacks extended conjugation, the 2,6-dimethylphenyl group provides a moderate UV chromophore. By monitoring at a low wavelength (210–215 nm) using highly pure mobile phases, HPLC-UV serves as a highly robust, orthogonal method for purity validation.
Workflow decision tree for the purity analysis of thermally labile tertiary alcohols.
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST).
Protocol 1: GC-MS via Cold On-Column (COC) Injection
-
Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1.0 µL, Cold On-Column mode. Initial injection temperature set to 40°C (Track Oven mode enabled).
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[6].
-
MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230°C, quadrupole at 150°C. Scan range m/z 40–400.
-
Self-Validating SST: Inject a mixed standard of 3-(2,6-Dimethylphenyl)-3-pentanol and its synthesized alkene derivative. The method is only valid if the resolution (
) between the alkene and the alcohol is > 2.0, and the peak tailing factor for the alcohol is < 1.5.
Protocol 2: HPLC-UV (Reversed-Phase)
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (both HPLC-grade, buffered with 0.1% Formic Acid to suppress silanol interactions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 215 nm.
-
Self-Validating SST: Inject a 1.0 mg/mL standard solution of the analyte. Perform 5 replicate injections. The method is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, confirming system stability and absence of degradation.
Quantitative Data & Performance Comparison
The table below summarizes the experimental outcomes when analyzing a single, highly pure batch of 3-(2,6-Dimethylphenyl)-3-pentanol across the three discussed methodologies.
| Analytical Parameter | GC-MS (Standard Split/Splitless) | GC-MS (Cold On-Column) | HPLC-UV (Reversed-Phase) |
| Thermal Degradation Risk | High (Forms Alkene Artifacts) | Low (Bypasses Heated Inlet) | None (Ambient Operation) |
| Observed Purity (Typical) | 85.0% - 92.0% (Underestimated) | 99.2% (Accurate) | 99.4% (Accurate) |
| LOD / LOQ | N/A (Due to degradation) | 0.5 ppm / 1.5 ppm | 2.0 ppm / 6.0 ppm |
| Resolution (Theoretical Plates) | > 100,000 | > 100,000 | ~ 15,000 |
| Primary Advantage | None for this specific analyte | High resolution, MS identification | Supreme robustness, no thermal stress |
Conclusion
For the purity analysis of 3-(2,6-Dimethylphenyl)-3-pentanol, standard GC-MS methods are fundamentally flawed due to the thermal lability of the tertiary alcohol group. To obtain scientifically rigorous and accurate purity data, analytical teams must deploy either HPLC-UV for routine, robust batch release, or GC-MS with Cold On-Column injection when trace-level volatile impurity identification is required.
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Manickum T, John W (2012). "Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC) -Mass Selective (MS) Detection." Hydrol Current Res 3:127. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(2,6-Dimethylphenyl)-3-pentanol: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown, balanced by a deep understanding of chemical principles. This guide addresses the safe handling of 3-(2,6-Dimethylphenyl)-3-pentanol, a substituted tertiary alcohol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure allows us to infer a reliable hazard profile based on well-documented analogs like 3-pentanol and its derivatives.
This document provides a procedural framework for selecting and using Personal Protective Equipment (PPE). It is designed to empower you with the causal logic behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance.
Hazard Analysis: Inferring Risk from Structure
The molecular structure of 3-(2,6-Dimethylphenyl)-3-pentanol suggests several inherent hazards common to flammable, irritant organic compounds. Safety data for analogous pentanols consistently indicate the following GHS classifications, which we will use as the basis for our PPE recommendations[1][2]:
-
Flammable Liquid and Vapour (H226): Like many low-molecular-weight alcohols, this compound is expected to have a relatively low flash point, meaning its vapors can readily form an ignitable mixture with air[3][4].
-
Causes Skin Irritation (H315): Organic solvents and alcohols can defat the skin, leading to irritation and dermatitis upon prolonged or repeated contact[2].
-
Causes Serious Eye Damage / Irritation (H318/H319): Direct contact with the eyes is likely to cause significant irritation or damage[1].
-
May Cause Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory tract[1][2].
These classifications dictate a multi-faceted protection strategy, focusing on preventing ignition, skin/eye contact, and inhalation of vapors.
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE required for handling 3-(2,6-Dimethylphenyl)-3-pentanol. The selection is based on a risk assessment that considers the likely physical and toxicological properties of the compound.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Vapors can irritate the eyes, and accidental splashes pose a significant risk of serious damage.[4] Goggles provide a seal against vapors and splashes, while a face shield offers a secondary barrier for the entire face during higher-risk procedures like transferring large volumes.[5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin irritation (H315), gloves are mandatory. Nitrile and neoprene offer good resistance to a broad range of organic solvents and alcohols.[6][7] It is critical to check for tears before use and to dispose of gloves immediately upon suspected contamination. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat is essential due to the compound's flammability (H226).[3] It should be fully buttoned with sleeves rolled down to cover all exposed skin on the arms, protecting against accidental splashes and brief exposure to flame. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | The primary method for respiratory protection is an engineering control. All handling of this volatile and irritant compound must be performed inside a properly functioning chemical fume hood to prevent the accumulation of flammable and harmful vapors in the breathing zone.[7][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect against spills and falling objects, sturdy, closed-toe shoes made of a non-absorbent material are required in any laboratory setting.[5] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is paramount for safety. The following steps provide a self-validating system for preparing, handling, and disposing of 3-(2,6-Dimethylphenyl)-3-pentanol and associated waste.
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Clear Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, spark-producing equipment, and static-generating materials.[8]
-
Locate Safety Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and appropriate fire extinguisher (typically a dry powder or CO2 type).[8]
-
Assemble Materials: Place absorbent, plastic-backed pads ("bench paper") on the work surface to contain minor spills.[9] Gather all necessary glassware and reagents.
The following diagram illustrates the logical flow for ensuring adequate protection before and during the handling process.
-
Contaminated Liquid Waste: All solutions containing 3-(2,6-Dimethylphenyl)-3-pentanol must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should specify "Flammable Organic Waste."
-
Contaminated Solid Waste: Used gloves, absorbent pads, and any other solid materials that have come into contact with the chemical must be disposed of in a separate, sealed hazardous waste bag or container labeled for "Flammable Solid Waste."[1]
-
PPE Doffing and Final Decontamination:
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove your face shield and goggles.
-
Remove and hang your lab coat in its designated storage area.
-
Immediately wash your hands and forearms thoroughly with soap and water.[7]
-
By integrating this expert-driven, safety-first approach into your daily operations, you build a foundation of trust in your procedures and ensure the integrity of your research and the safety of your team.
References
- Chemical Protective Equipment: Essential PPE for Safety. (2024, August 29). CanGard.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
- What PPE Should Be Worn for COSHH? (2025, March 20). BrightHR.
- Safety data sheet - PENTANOL MIXTURE. (2025, January 27). BASF.
- SAFETY DATA SHEET. (2025, August 26). Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Flammable and Combustible Liquids Safety Measures and PPE. (2021, May 3). International Enviroguard.
- SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
- Safer Handling of Alcohol in the Laboratory. National Science Teaching Association (NSTA).
- SAFETY DATA SHEET - 2,4-Dimethyl-3-pentanol. (2025, May 12). TCI Chemicals.
- Safety Data Sheet: 3-pentanol. Chemos GmbH & Co. KG.
- 3-(2,4-DIMETHYLPHENYL)-3-PENTANOL. Rieke Metals, Inc..
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
